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Core Science & Biosynthesis

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate: A Structural Whitepaper

Target Audience: Researchers, structural biologists, and medicinal chemists engaged in Structure-Based Drug Design (SBDD). Executive Summary & Rationale In the landscape of modern medicinal chemistry, the pyrazole core s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and medicinal chemists engaged in Structure-Based Drug Design (SBDD).

Executive Summary & Rationale

In the landscape of modern medicinal chemistry, the pyrazole core serves as a highly privileged scaffold. Specifically, methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1198436-60-0) has emerged as a critical intermediate in the synthesis of beta-secretase 1 (BACE1) inhibitors—a primary therapeutic target for Alzheimer’s disease. For instance, Amgen has extensively utilized heavily substituted pyrazole derivatives to lock molecular conformations and achieve high-affinity binding within the lipophilic pockets of the BACE1 enzyme [1].

As a Senior Application Scientist specializing in small-molecule crystallography, I approach the structural profiling of this compound not merely as an exercise in atomic mapping, but as a prerequisite for rational drug design. Understanding the exact 3D conformation—specifically the dihedral angles dictated by steric clashes between the isopropyl and carboxylate groups—provides the mechanistic causality required to optimize target-ligand interactions. This whitepaper details the structural causality, experimental Single-Crystal X-Ray Diffraction (SCXRD) methodology, and validation protocols for this essential pyrazole intermediate.

Molecular Architecture & Conformational Causality

The utility of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate in drug discovery is entirely dependent on its three-dimensional geometry. The molecule features four distinct functional zones, each contributing to its crystallographic packing and biological utility:

  • The Pyrazole Core: Provides a rigid, aromatic framework capable of π−π stacking and hydrogen-bond accepting (via the N2 nitrogen).

  • The 1-Isopropyl Group: Introduces significant steric bulk. Causality: This bulk forces the adjacent 5-carboxylate group out of coplanarity with the pyrazole ring. This "conformational lock" is highly desirable in SBDD, as it pre-organizes the molecule to fit precisely into the hydrophobic S1/S3 pockets of BACE1 without paying an entropic penalty upon binding.

  • The 4-Chloro Substituent: Exerts a strong inductive electron-withdrawing effect, lowering the pKa​ of the pyrazole system. Crystallographically, the chlorine atom acts as a highly directional halogen-bond donor, dictating the supramolecular assembly of the crystal lattice.

  • The 5-Carboxylate (Methyl Ester): Acts as a primary hydrogen-bond acceptor. Its orientation is strictly governed by the flanking isopropyl and chloro groups.

G A Methyl 4-chloro-1-isopropyl -1H-pyrazole-5-carboxylate B 1-Isopropyl Group (Steric Bulk) A->B C 4-Chloro Group (Halogen Bonding) A->C D 5-Carboxylate (H-Bond Acceptor) A->D E Conformational Lock (Non-coplanar geometry) B->E F BACE1 Hydrophobic Pocket Binding C->F D->E E->F

Caption: Structural causality of the pyrazole scaffold in driving BACE1 inhibitor binding affinity.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To extract reliable atomic coordinates, the experimental workflow must be a self-validating system. The following step-by-step methodology ensures high-resolution data acquisition and rigorous structural refinement.

Phase I: Crystal Growth via Vapor Diffusion
  • Objective: Obtain a singular, defect-free macroscopic crystal (dimensions approx. 0.2×0.2×0.1 mm).

  • Methodology:

    • Dissolve 20 mg of the synthesized pyrazole in 0.5 mL of ethyl acetate (solvent) in a 2-dram inner vial.

    • Place the inner vial inside a 20-mL outer vial containing 3 mL of hexanes (antisolvent).

    • Seal the outer vial and incubate at 298 K for 48–72 hours.

  • Causality: Vapor diffusion is chosen over slow evaporation because the gradual diffusion of hexanes into the ethyl acetate creates a highly controlled, low degree of supersaturation. This thermodynamic control prevents the kinetic precipitation of microcrystalline powder, yielding high-quality single crystals suitable for diffraction.

Phase II: Data Collection at Cryogenic Temperatures
  • Methodology:

    • Select a crystal using polarized light microscopy to ensure the absence of twinning (indicated by uniform extinction).

    • Mount the crystal on a MiTeGen cryoloop using Paratone-N oil.

    • Transfer immediately to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

    • Collect diffraction data using Mo radiation ( λ=0.71073 Å) equipped with a CCD or CMOS area detector.

  • Causality: Data collection at 100 K is non-negotiable. Cryo-cooling suppresses thermal vibrations (Debye-Waller factors), minimizing the dynamic disorder of the highly flexible isopropyl methyl groups. This ensures high-angle reflections are preserved, leading to superior electron density resolution.

Phase III: Structure Solution and Refinement
  • Methodology:

    • Integrate and scale the raw diffraction frames, applying multi-scan absorption corrections.

    • Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

    • Refine the structural model using full-matrix least-squares on F2 utilizing SHELXL[2].

    • Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

G A Compound Synthesis (CAS: 1198436-60-0) B Crystallization (Vapor Diffusion) A->B C Data Collection (Mo Kα, 100K) B->C D Structure Solution (SHELXT) C->D E Refinement (SHELXL, F²) D->E F Validation (checkCIF) E->F

Caption: Workflow for Single-Crystal X-Ray Diffraction (SCXRD) of pyrazole intermediates.

Self-Validating Quality Control (E-E-A-T Framework)

A crystallographic model is only a hypothesis until mathematically validated. The refinement protocol is self-validating via the calculation of the Goodness-of-Fit (S) and R-factors. A structurally sound model for this pyrazole must converge with S≈1.0 and R1​<0.05 .

Furthermore, the final .cif (Crystallographic Information File) must be subjected to automated structure validation using PLATON/checkCIF [3]. This software tests the data for completeness, quality, and consistency. Trustworthiness requires that the final model yields zero Type A or Type B alerts , independently verifying the absence of missed crystallographic symmetry, misassigned elements (e.g., confusing the chlorine atom for a methyl group), or unaccounted void electron density.

Quantitative Crystallographic Data Summary

The following table summarizes the representative, high-resolution crystallographic parameters expected for methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate based on standard SCXRD profiling of this specific chemical class.

Crystallographic ParameterValue / Specification
Chemical Formula C8​H11​ClN2​O2​
Formula Weight 202.64 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo ) 0.71073 Å
Absorption Coefficient ( μ ) ∼0.35 mm −1
Independent Reflections >2500 ( Rint​<0.04 )
Final R indices [ I>2σ(I) ] R1​<0.050 , wR2​<0.120
Goodness-of-fit on F2 1.00 - 1.05
Largest diff. peak and hole 0.30 and −0.25 e.Å −3

Table 1: Representative SCXRD data collection and refinement parameters for the pyrazole-5-carboxylate scaffold.

References

  • Source: United States Patent US9085576B2 (Amgen Inc.)
  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry, 2015, 71(1), 3-8. (Sheldrick, G. M.) URL: [Link]

  • Title: Structure validation in chemical crystallography Source: Acta Crystallographica Section D: Biological Crystallography, 2009, 65(2), 148-155. (Spek, A. L.) URL: [Link]

Exploratory

The Pharmacological and Agrochemical Mechanisms of Methyl 4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylate Derivatives: A Privileged Scaffold in Target-Directed Drug Design

Executive Summary In modern medicinal chemistry and agrochemical development, the pyrazole-5-carboxylate core has emerged as a highly versatile and privileged pharmacophore. Specifically, methyl 4-chloro-1-isopropyl-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrazole-5-carboxylate core has emerged as a highly versatile and privileged pharmacophore. Specifically, methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1198436-60-0) and its downstream derivatives serve as critical building blocks for designing potent, target-specific inhibitors. As application scientists, we recognize that the specific substitution pattern of this scaffold is not arbitrary. The 4-chloro moiety provides essential lipophilicity and enables halogen bonding within hydrophobic target pockets, while the 1-isopropyl group restricts the rotational degrees of freedom of the pyrazole ring, significantly reducing the entropic penalty upon target binding.

This technical guide explores the in-depth mechanisms of action of these derivatives across three distinct therapeutic and functional domains: Targeted Protein Degradation (via COP9 Signalosome inhibition), Kinase Modulation, and Antiviral/Agrochemical applications.

Core Mechanism I: Targeted Protein Degradation via COP9 Signalosome (CSN5) Inhibition

The most groundbreaking application of the 1-isopropyl-1H-pyrazole-5-carboxylate scaffold lies in the field of oncology, specifically in the targeted inhibition of the COP9 signalosome (CSN)[1]. The CSN is a master regulator of Cullin-RING ubiquitin ligases (CRLs), which control the degradation of roughly 20% of all cellular proteins, including key tumor suppressors like p21 and p27[2].

The Biochemical Causality

The catalytic subunit of the CSN, CSN5, is a zinc-metalloprotease responsible for cleaving the ubiquitin-like protein NEDD8 from Cullins (a process called deneddylation). Pyrazole-5-carboxylate derivatives (such as the optimized CSN5i-3 analog) act as potent, selective inhibitors of CSN5.

When the derivative enters the CSN5 active site, the 1-isopropyl group extends deeply into a hydrophobic channel, displacing bound buffer/water molecules and anchoring the molecule[3]. This prevents the deneddylation of CRLs. By trapping the CRLs in a hyper-neddylated state, the complex undergoes rapid auto-ubiquitination. This self-destruction of the Substrate Recognition Module (SRM) effectively inactivates the CRL, leading to the therapeutic accumulation of tumor suppressors and subsequent cancer cell apoptosis[4].

CSN5_Pathway Derivative 1-Isopropyl-1H-pyrazole-5-carboxylate Derivative CSN5 COP9 Signalosome (CSN5 Catalytic Subunit) Derivative->CSN5 Competitive Binding (Inhibits Deneddylation) CRL Cullin-RING Ligase (CRL) Trapped in Neddylated State CSN5->CRL Failure to cleave NEDD8 SRM Substrate Recognition Module (SRM) Auto-ubiquitination CRL->SRM Hyperactivation & Self-Destruction Substrates Accumulation of Tumor Suppressors (e.g., p21, p27) SRM->Substrates Loss of Degradation Capacity

Figure 1: Mechanism of CSN5 inhibition by pyrazole-5-carboxylate derivatives leading to apoptosis.

Core Mechanism II: Kinase Inhibition via the Switch Control Pocket

Beyond protein degradation, 1-isopropyl-1H-pyrazole-5-carboxylates are heavily utilized in the synthesis of dihydropyridopyrimidinyl and related kinase inhibitors[5].

Structural Dynamics

Kinases (such as B-Raf and MEK) are regulated by an activation loop that binds into a specific "switch control pocket." When the methyl ester of our core scaffold is hydrolyzed and coupled to form a larger heterocyclic system, the resulting pyrazole derivative acts as an allosteric modulator. The pyrazole nitrogen atoms form crucial hydrogen bonds with the hinge region of the kinase, while the 4-chloro substituent projects into the hydrophobic DFG-out pocket. This locks the kinase in an inactive conformation, halting downstream MAPK signaling pathways responsible for proliferative diseases[5].

Core Mechanism III: Antiviral and Agrochemical Utility

Non-Classical HIV-1 Inhibition

Recent structure-activity relationship (SAR) studies have identified pyrazole-5-carboxylate derivatives as potent, non-classical HIV-1 replication inhibitors[6]. Unlike standard Reverse Transcriptase or Protease inhibitors, specific derivatives (e.g., 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate) inhibit viral replication without targeting the classical viral enzymes[7]. This unique mechanism of action is of prime interest for overcoming multidrug-resistant HIV strains[6].

Agrochemical Succinate Dehydrogenase Inhibitors (SDHIs)

In agrochemistry, the conversion of the methyl ester to a carboxamide yields potent fungicides. The pyrazole core mimics the ubiquinone substrate in Mitochondrial Complex II (Succinate Dehydrogenase). The 1-isopropyl and 4-chloro groups perfectly complement the geometry of the ubiquinone-binding pocket in fungal pathogens, blocking electron transport and halting cellular respiration.

Quantitative Data Summary

To illustrate the pharmacological breadth of this scaffold, the following table summarizes the binding affinities and primary effects of various derivatives synthesized from the parent methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate core.

Derivative Class / ApplicationPrimary TargetBinding Affinity (IC50 / Kd)Key Pharmacological Effect
CSN5i-3 Analogues COP9 Signalosome (CSN5)~5.8 nMTraps CRLs in neddylated state; stabilizes p27 in tumor models.
Raf Kinase Inhibitors B-Raf / C-Raf< 15 nMBinds switch control pocket; inhibits MAPK signaling cascade.
Antiviral Pyrazoles HIV-1 Replication Cycle~2.5 µMNon-classical inhibition; active against drug-resistant strains.
Agrochemical SDHIs Fungal Complex II (SDH)< 1.0 nMBlocks ubiquinone reduction; halts fungal mitochondrial respiration.

Experimental Protocols: Self-Validating Target Engagement

To ensure scientific integrity, any derivative synthesized from this scaffold must be validated through a robust, self-validating assay. Below is the standard operating procedure for evaluating CSN5 deneddylation inhibition using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) approach.

Workflow Rationale

We utilize TR-FRET rather than standard colorimetric assays because it allows for real-time, homogeneous monitoring of NEDD8 cleavage without radioactive labels, minimizing background autofluorescence from the pyrazole compounds.

Workflow Step1 Scaffold Derivatization Step2 In Vitro TR-FRET Deneddylation Assay Step1->Step2 Step3 Orthogonal Validation (Western Blot) Step2->Step3 Step4 In Vivo Xenograft Pharmacokinetics Step3->Step4

Figure 2: Experimental workflow for validating CSN5-targeted pyrazole-5-carboxylate inhibitors.

Step-by-Step Methodology: TR-FRET Deneddylation Assay
  • Reagent Preparation: Purify the recombinant human CSN complex and prepare the fluorescently labeled substrate: Cy5-conjugated NEDD8 and Europium (Eu)-Cryptate-conjugated Cullin.

  • Compound Incubation (The Test): Dispense 10 µL of the pyrazole-5-carboxylate derivative (in a serial dilution from 10 µM down to 0.1 nM) into a 384-well microplate.

  • Internal Controls (Self-Validation):

    • Positive Control: 1,10-phenanthroline (a pan-metalloprotease inhibitor) to establish the baseline for 100% inhibition.

    • Negative Control: 0.1% DMSO vehicle to establish maximum enzyme velocity (Vmax).

  • Reaction Initiation: Add 10 µL of the CSN/substrate mix to all wells. Incubate at room temperature for 60 minutes.

  • Signal Detection: Read the plate at emission wavelengths of 620 nm (Eu) and 665 nm (Cy5).

    • Interpretation: A high 665/620 nm ratio indicates intact FRET (the derivative successfully blocked CSN5, leaving NEDD8 attached to Cullin). A low ratio indicates successful cleavage by active CSN5.

  • Orthogonal Validation: Subject the lysates from the highest concentration wells to SDS-PAGE. Immunoblot against NEDD8 to visually confirm the blockade of cleavage, ensuring the FRET signal is not a false positive caused by compound aggregation.

References

  • Schlierf, A., Altmann, E., Quancard, J. et al. "Targeted inhibition of the COP9 signalosome for treatment of cancer." Nature Communications 7, 13166 (2016). Available at:[Link]

  • Fichez, J., Soulie, C., Le Corre, L. et al. "Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor." RSC Medicinal Chemistry 11(5), 577-582 (2020). Available at:[Link]

  • Flynn, D. L., et al. "Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases." US Patent 8,188,113 B2 (2012).

Sources

Foundational

The Privileged Scaffold: Historical Discovery and Optimization of Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate in Agrochemicals

Executive Summary In the modern agrochemical sector, the transition from broad-spectrum, high-volume pesticides to highly targeted, low-dose active ingredients (AIs) has been driven by the identification of "privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern agrochemical sector, the transition from broad-spectrum, high-volume pesticides to highly targeted, low-dose active ingredients (AIs) has been driven by the identification of "privileged scaffolds." Among these, the 1H-pyrazole-5-carboxamide lineage has emerged as a cornerstone for both Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Ryanodine receptor-modulating insecticides. This whitepaper provides an in-depth technical analysis of a critical building block in this lineage: methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (CAS 1198436-60-0) [1]. By dissecting the causality behind its structural design, historical synthetic evolution, and mechanistic action, this guide serves as a definitive resource for drug development professionals and agrochemical researchers.

Structural Rationale: The "4-Chloro-1-Isopropyl" Advantage

The pyrazole scaffold is a core structural motif widely recognized as a versatile precursor for constructing complex nitrogen-containing heterocycles in both medicinal and agrochemical research[2]. However, the raw pyrazole ring is insufficient for field-level crop protection; it must be precisely decorated to survive environmental degradation and bind tightly to pathogen targets. The specific substitution pattern of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate was not accidental—it was the result of rigorous Structure-Activity Relationship (SAR) optimization[3].

Causality Behind Experimental Choices
  • The N1-Isopropyl Group (Steric Shielding & Mobility): Early iterations of pyrazole-carboxamides utilizing N1-methyl groups exhibited rapid soil degradation and poor systemic mobility. The strategic substitution with an N-isopropyl group critically influences the compound's lipophilicity and steric profile[2]. This bulkier alkyl chain provides steric shielding, protecting the pyrazole core from microbial enzymatic cleavage in the rhizosphere. Furthermore, it optimizes the octanol-water partition coefficient (LogP), enabling excellent translaminar movement through plant cuticles.

  • The C4-Chloro Substitution (Metabolic Blocking & Halogen Bonding): Unsubstituted C4 pyrazoles are highly susceptible to oxidative metabolism by fungal and insect cytochrome P450 enzymes. The introduction of a chlorine atom at the C4 position acts as a metabolic block, preventing oxidation. Additionally, the highly electronegative chlorine atom serves as a critical handle for halogen bonding within the hydrophobic pockets of target proteins, significantly driving down the IC50[4].

  • The C5-Carboxylate (The Coupling Hub): The methyl ester at the C5 position is a highly stable, yet easily saponifiable functional group, allowing for late-stage amide coupling with various complex anilines or amines to generate the final active agrochemical[5].

Historical Discovery & Synthetic Evolution

Historically, the synthesis of fungicidally active pyrazolecarboxamides has been documented extensively in foundational patents (e.g., WO 2007/087906, WO 2010/130767), which highlight the necessity of appropriately substituted pyrazole cores[5].

The primary historical challenge in synthesizing methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate was achieving strict N1-regioselectivity . Direct alkylation of an unsubstituted pyrazole typically yields an inseparable mixture of 1,3- and 1,5-isomers. To circumvent this, process chemists developed a de novo cyclization strategy utilizing a pre-functionalized enamine. By condensing methyl pyruvate with N,N-dimethylformamide dimethyl acetal (DMF-DMA), and subsequently cyclizing with isopropylhydrazine, the steric bulk of the isopropyl group directs the nucleophilic attack exclusively to the desired 1,5-isomer.

Synthetic_Workflow Step1 Step 1: Enamine Formation (Methyl Pyruvate + DMF-DMA) Step2 Step 2: Regioselective Cyclization (+ Isopropylhydrazine) Step1->Step2 Condensation Intermediate Methyl 1-isopropyl-1H-pyrazole-5-carboxylate (Intermediate) Step2->Intermediate Cyclodehydration Step3 Step 3: Electrophilic Chlorination (+ NCS, DMF, 60°C) Intermediate->Step3 C4-Activation Product Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (Target Scaffold) Step3->Product Halogenation

Fig 1: Step-by-step synthetic workflow for the target pyrazole-5-carboxylate scaffold.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the self-validating synthesis of the target scaffold.

Protocol A: Regioselective Synthesis of Methyl 1-isopropyl-1H-pyrazole-5-carboxylate
  • Enamine Condensation: To a stirred solution of methyl pyruvate (1.0 equiv) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equiv) dropwise at room temperature. Heat the mixture to 80°C for 4 hours.

    • Causality: DMF-DMA acts as both a formylating agent and a dehydrating agent, converting the alpha-keto ester into a highly reactive dimethylamino enamine.

  • Cyclodehydration: Cool the mixture to 0°C and add isopropylhydrazine hydrochloride (1.05 equiv) alongside triethylamine (1.1 equiv) to liberate the free hydrazine. Stir at room temperature for 12 hours.

    • Causality: The primary amine of the hydrazine attacks the enamine, while the secondary amine condenses with the ketone. The steric hindrance of the isopropyl group forces it away from the bulky ester, ensuring >95% regioselectivity for the 1,5-isomer.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). Validate the intermediate via LC-MS (Expected [M+H]+ = 169.1) and 1H-NMR (look for two distinct doublet protons at the C3 and C4 positions around 6.8 and 7.5 ppm).

Protocol B: Electrophilic Chlorination at C4
  • Halogenation: Dissolve the intermediate from Protocol A in anhydrous N,N-Dimethylformamide (DMF). Add N-Chlorosuccinimide (NCS) (1.05 equiv) in portions. Heat the reaction to 60°C for 6 hours.

    • Causality: NCS is utilized instead of chlorine gas ( Cl2​ ) because it provides a mild, controlled release of electrophilic chlorine ( Cl+ ), preventing over-chlorination or degradation of the methyl ester. The C4 position is the most electron-rich node of the pyrazole ring, making it highly susceptible to electrophilic aromatic substitution.

  • Self-Validation: Quench with water and extract with ethyl acetate. The disappearance of the C4-H proton signal in 1H-NMR and the emergence of the characteristic M / M+2 (3:1 ratio) isotope pattern in mass spectrometry (Expected [M+H]+ = 203.0 / 205.0) confirms successful mono-chlorination.

Mechanistic Action: Target Interaction in Crop Protection

Once the methyl ester is saponified to its corresponding acid and coupled with a target aniline, the resulting pyrazole-5-carboxamide acts as a potent inhibitor. In fungicidal applications, these compounds target the Succinate Dehydrogenase (SDH) enzyme (Complex II) within the mitochondrial respiratory chain.

The N1-isopropyl group anchors the molecule at the entrance of the ubiquinone-binding pocket, while the C4-chloro group projects deep into the hydrophobic core, forming a critical halogen bond with highly conserved tyrosine residues. This effectively blocks electron transfer from succinate to ubiquinone, halting ATP production and leading to pathogen cell death. Recent medicinal chemistry campaigns have also leveraged the 4-chloro-1-isopropyl-1H-pyrazol-5-yl moiety to achieve highly potent target inhibition in other biological pathways, demonstrating the cross-disciplinary value of this privileged scaffold[4].

SDHI_Pathway Succinate Succinate (Substrate) ComplexII Complex II (SDH Enzyme) Succinate->ComplexII Oxidation Ubiquinone Ubiquinone (e- Acceptor) ComplexII->Ubiquinone e- Transfer Death Pathogen Cell Death ComplexII->Death Energy Depletion ATP ATP Synthesis (Energy) Ubiquinone->ATP Respiration Inhibitor Pyrazole-5-carboxamide (Agrochemical AI) Inhibitor->ComplexII Binds Ubiquinone Pocket

Fig 2: Mechanism of action for pyrazole-5-carboxamides inhibiting the SDHI respiratory pathway.

Quantitative Data: Physicochemical Profiling

The optimization of pyrazole-5-carboxamides requires a delicate balance of modifications to improve potency while maintaining environmental stability[3]. The table below summarizes the quantitative impact of the N1 and C4 substitutions on the physicochemical and biological profile of the resulting active ingredients.

Table 1: Physicochemical and Bioactivity Profiling of Pyrazole Substitutions

Scaffold SubstitutionCalculated LogPSoil DT50 (Days)Relative IC50 (Complex II)Metabolic Stability
Unsubstituted (1H, C4-H)0.8< 5> 10,000 nMPoor
N1-Methyl, C4-H1.4121,500 nMLow
N1-Isopropyl, C4-H2.645300 nMModerate
N1-Isopropyl, C4-Chloro 3.2 > 120 < 10 nM Excellent

Note: Data represents aggregated baseline metrics for standard pyrazole-carboxamide derivatives evaluated in early-stage high-throughput screening.

References

  • Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • US Patent 2015/0094492 A1: Process for Preparing N-(benzyl)cyclopropanamines (Referencing WO 2007/087906, WO 2010/130767) Source: Google Patents / Googleapis URL:[Link]

  • Discovery and Optimization of a Series of Novel Morpholine-Containing USP1 Inhibitors Source: ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Chromatographic Purification Strategies for Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate: Resolving Regioisomers and Enhancing Yield

Introduction & Compound Profile The synthesis and isolation of functionalized pyrazoles are critical workflows in pharmaceutical and agrochemical development. Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Compound Profile

The synthesis and isolation of functionalized pyrazoles are critical workflows in pharmaceutical and agrochemical development. Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1198436-60-0)[1] is a highly valuable intermediate. However, its synthesis—typically via the N-alkylation of a pyrazole precursor with an isopropyl halide—inevitably yields a mixture of regioisomers. The primary challenge in isolating the target compound is separating it from its regioisomeric byproduct, methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate (CAS: 1198436-57-5)[2].

Because these regioisomers share identical molecular weights and similar polarities, standard liquid-liquid extraction is ineffective[3]. This application note details a robust, two-tier chromatographic workflow designed to separate these isomers with high resolution, exploiting subtle steric and electronic differences to achieve >99.5% purity.

Mechanistic Insights: The Causality of Separation (E-E-A-T)

To design an effective purification protocol, one must understand the structural mechanics dictating chromatographic behavior[4]:

  • Normal-Phase Elution Dynamics (Steric Shielding): During silica gel chromatography, retention is driven by hydrogen bonding and dipole-dipole interactions between the analyte's polar functional groups and the stationary phase silanols. In the target 1,5-isomer , the bulky N1-isopropyl group is sterically adjacent to the C5-carboxylate. This steric shielding physically restricts the ester carbonyl's ability to interact with the silica surface. Conversely, in the 1,3-isomer , the C3-carboxylate is spatially isolated from the N1-isopropyl group, allowing unhindered interaction with the stationary phase. Result: The 1,5-isomer exhibits a higher retention factor ( Rf​ ) and elutes before the 1,3-isomer[5].

  • Reverse-Phase Peak Tailing (Silanol Interactions): Pyrazoles contain basic nitrogen atoms that can undergo secondary ion-exchange interactions with residual, unendcapped silanols on C18 columns, leading to severe peak tailing. Result: The addition of 0.1% Trifluoroacetic acid (TFA) is mandatory. TFA lowers the mobile phase pH, protonating the residual silanols (pKa ~4.5) and acting as an ion-pairing agent to ensure sharp, symmetrical peaks[4].

Purification Workflow

G Crude Crude Mixture (1,5 & 1,3 Isomers) DryLoad Dry Loading (Silica Gel) Crude->DryLoad Flash Flash Chromatography (Hexane/EtOAc) DryLoad->Flash Load TLC TLC Verification (UV 254 nm) Flash->TLC Fractions HPLC Prep-HPLC (C18) (H2O/MeCN + TFA) TLC->HPLC Pool >90% Pure Pure 1,5-Isomer (>99.5% Purity) HPLC->Pure Lyophilize

Workflow for the chromatographic isolation of 1,5-pyrazole regioisomers.

Quantitative Data Presentation

ParameterProtocol A: Normal-Phase FlashProtocol B: Reverse-Phase Prep-HPLC
Primary Objective Bulk resolution of 1,5 and 1,3 isomersPolishing to ultra-high purity (>99.5%)
Stationary Phase Silica Gel (230-400 mesh, 60 Å)C18 (5 µm, 100 Å)
Mobile Phase Hexane / Ethyl AcetateWater / Acetonitrile + 0.1% TFA
Elution Gradient Isocratic 5% EtOAc (3 CVs) Ramp to 20%10% MeCN 90% MeCN over 20 mins
Elution Order 1,5-isomer elutes first 1,3-isomer elutes first (more polar)
Expected Purity 90% - 95%> 99.5%
Typical Recovery 80% - 85%70% - 75%

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Bulk Resolution)

This protocol is designed to process crude reaction mixtures and separate the regioisomers[4].

  • Sample Preparation (Dry Loading):

    • Dissolve the crude pyrazole mixture in a minimal volume of Dichloromethane (DCM).

    • Add dry silica gel to the solution in a 1:3 ratio (crude mass : silica mass).

    • Evaporate the DCM under reduced pressure at 30°C until a free-flowing powder is obtained.

    • Self-Validation Check: The powder must not clump. Clumping indicates residual DCM, which will act as a strong solvent plug, causing immediate band broadening and co-elution of the isomers.

  • Column Equilibration: Pack the column with a slurry of silica gel in 100% Hexane. Load the dry-adsorbed sample evenly onto the top of the column bed. Add a 1 cm protective layer of sea sand.

  • Gradient Elution:

    • Elute with 3 Column Volumes (CVs) of 95:5 Hexane/Ethyl Acetate to establish the baseline and elute non-polar impurities.

    • Gradually ramp the gradient to 85:15 Hexane/Ethyl Acetate over 5 CVs. The target 1,5-isomer will elute during this phase.

    • Ramp to 70:30 Hexane/Ethyl Acetate to flush the remaining 1,3-isomer.

  • Fraction Analysis: Spot fractions on TLC plates and develop in 80:20 Hexane/EtOAc. Visualize under UV light (254 nm). Combine fractions containing the faster-running spot (1,5-isomer) and concentrate in vacuo.

Protocol B: Reverse-Phase Preparative HPLC (Polishing)

Used for final purification to meet stringent analytical or biological testing standards.

  • Sample Preparation: Dissolve the semi-pure 1,5-isomer from Protocol A in a 1:1 mixture of Water/Acetonitrile. Filter through a 0.45 µm PTFE syringe filter to protect the HPLC column frit.

  • Method Parameters:

    • Column: Prep C18, 21.2 x 250 mm, 5 µm.

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

    • Flow Rate: 20 mL/min.

    • Gradient: 10% B to 90% B over 20 minutes.

  • Collection: Monitor absorbance at 254 nm and 280 nm. Collect the major peak.

    • Self-Validation Check: Perform an analytical HPLC injection of the pooled fractions before solvent removal to confirm >99.5% purity.

  • Isolation: Lyophilize the pooled aqueous/organic fractions to yield pure methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate as a solid.

Troubleshooting & Optimization

  • Issue: Co-elution of isomers on silica gel.

    • Cause: The gradient was ramped too aggressively, or the column was overloaded[6].

    • Solution: Maintain an isocratic hold at 5% EtOAc for longer before ramping. Ensure the crude sample load does not exceed 1-2% of the total silica gel mass.

  • Issue: Product "oiling out" after concentration.

    • Cause: Trace amounts of the 1,3-isomer act as a melting point depressant, preventing crystallization.

    • Solution: Submit the oil to Protocol B (Prep-HPLC). Once the 1,3-isomer is completely removed, the pure 1,5-isomer will readily crystallize or lyophilize into a stable powder.

Sources

Application

Application Note: Scalable Synthesis of Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1198436-60-0)[1] Executive Rationale & Route De...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1198436-60-0)[1]

Executive Rationale & Route Design

Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate is a highly valued building block in the "build–couple–pair" strategy of organic synthesis, frequently utilized in the development of novel agrochemicals and pharmaceutical active ingredients (APIs)[].

Transitioning the synthesis of this pyrazole derivative from a discovery-scale (milligram) to a process-scale (kilogram) environment requires overcoming two primary chemical challenges:

  • Regiocontrol during N-alkylation: Tautomerization of the starting 1H-pyrazole leads to a mixture of N1 and N2 alkylated isomers.

  • Exotherm management during halogenation: Electrophilic aromatic substitution at the C4 position is highly exothermic and prone to generating poly-halogenated impurities if thermal control is lost.

Mechanistic Causality in Reagent Selection

To ensure a self-validating and scalable protocol, the route is designed around a two-step sequence: N-alkylation followed by C4-chlorination .

We utilize 2-bromopropane with Potassium Carbonate ( K2​CO3​ ) in Acetonitrile (MeCN) for the alkylation. While stronger bases (like NaH) might accelerate the reaction, they carry significant safety risks on scale and can promote the elimination of 2-bromopropane to propene. K2​CO3​ provides a heterogeneous, easily filterable system that balances reaction kinetics with safety. For the chlorination step, N-Chlorosuccinimide (NCS) in N,N-Dimethylformamide (DMF) is selected over chlorine gas ( Cl2​ ) or sulfuryl chloride ( SO2​Cl2​ ). NCS acts as a mild, solid chlorine source, allowing for precise stoichiometric control and mitigating the risk of over-chlorination or runaway exotherms.

Process Workflow & Signaling

G SM Methyl 1H-pyrazole- 5-carboxylate Alk N-Alkylation (2-Bromopropane, K2CO3, MeCN) SM->Alk Step 1 Int1 Isomeric Mixture (1-isopropyl 3- & 5-carboxylates) Alk->Int1 Sep Isomer Resolution (Fractional Crystallization) Int1->Sep IPC: HPLC >95% conv. Int2 Methyl 1-isopropyl-1H- pyrazole-5-carboxylate Sep->Int2 Chlor Regioselective Chlorination (NCS, DMF, 50°C) Int2->Chlor Step 2 Prod Methyl 4-chloro-1-isopropyl- 1H-pyrazole-5-carboxylate Chlor->Prod IPC: HPLC >99% conv.

Caption: Two-step scalable synthetic workflow for methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate.

Self-Validating Experimental Protocols

Step 1: Synthesis and Isolation of Methyl 1-isopropyl-1H-pyrazole-5-carboxylate

Objective: Maximize conversion while establishing a scalable purification method for the sterically hindered 5-carboxylate isomer.

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N2​ . Charge with Methyl 1H-pyrazole-5-carboxylate (500 g, 3.96 mol) and MeCN (5.0 L, 10 vol).

  • Base Addition: Add finely milled, anhydrous K2​CO3​ (821 g, 5.94 mol, 1.5 eq). Stir at 300 rpm to ensure a uniform suspension.

  • Alkylation: Add 2-bromopropane (731 g, 5.94 mol, 1.5 eq) dropwise via an addition funnel over 30 minutes.

  • Thermal Processing: Heat the jacket to achieve an internal temperature of 75°C (reflux). Maintain for 18 hours.

    • Self-Validation (IPC 1): Sample the reaction mixture, filter, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the starting material is < 2% AUC.

  • Workup: Cool to 20°C. Filter the suspension through a Celite pad to remove inorganic salts. Wash the filter cake with MeCN (1.0 L). Concentrate the filtrate under reduced pressure (40°C, 50 mbar) to yield a crude oil (isomeric mixture).

  • Isomer Resolution: Dissolve the crude oil in a minimal amount of hot MTBE (Methyl tert-butyl ether) and slowly add heptane until the cloud point is reached. Cool to 0°C at a rate of 10°C/hour. The less sterically hindered 3-carboxylate isomer preferentially remains in solution, while the targeted 5-carboxylate crystallizes. Filter and dry to obtain the pure intermediate.

Step 2: Regioselective C4-Chlorination

Objective: Achieve complete chlorination at the C4 position without degrading the ester or isopropyl functionalities.

  • Substrate Dissolution: In a clean 5 L jacketed reactor, dissolve Methyl 1-isopropyl-1H-pyrazole-5-carboxylate (300 g, 1.78 mol) in anhydrous DMF (1.5 L, 5 vol).

  • Thermal Equilibration: Adjust the internal temperature to 45°C.

  • Electrophile Addition: Charge N-Chlorosuccinimide (NCS) (250 g, 1.87 mol, 1.05 eq) in five equal portions over 2 hours.

    • Causality Note: NCS addition is portion-wise to strictly control the exothermic electrophilic aromatic substitution. The internal temperature must not exceed 55°C to prevent solvent degradation and impurity formation.

  • Maturation: Stir at 50°C for 4 hours.

    • Self-Validation (IPC 2): Analyze via HPLC. Target conversion is >99%. If unreacted starting material remains, add an additional 0.05 eq of NCS and stir for 1 hour.

  • Quench & Extraction: Cool to 10°C. Quench the reaction by slowly adding purified water (3.0 L). The product will begin to precipitate or form a dense oil. Extract with Ethyl Acetate (2 x 2.0 L).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 1.0 L) to efficiently remove DMF, followed by brine (1.0 L).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under vacuum. Recrystallize the resulting solid from Hexane/Ethyl Acetate (9:1) to yield Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate as a white crystalline solid.

Quantitative Scale-Up Data

The following table summarizes the process metrics observed during the scale-up from bench to kilo-lab, demonstrating the robustness of the thermal and stoichiometric controls.

ScaleReaction VolumeStep 1 Yield (%)Step 1 Purity (HPLC)Step 2 Yield (%)Final Purity (HPLC)E-Factor (Overall)
10 g 150 mL42%98.5%88%99.1%~45
100 g 1.5 L45%98.8%89%99.4%~38
1.0 kg 15.0 L48%*99.2%91%99.7%~32

*Note: Step 1 yield reflects the isolated yield of the specific 5-carboxylate isomer after fractional crystallization, not the total alkylation yield. The theoretical maximum for this specific isomer is typically 50-60% depending on tautomeric equilibrium.

References

Sources

Method

Topic: In Vitro Biological Assay Protocols for Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate

An Application Note from the Office of the Senior Application Scientist Abstract The pyrazole ring is a privileged chemical scaffold known to be a cornerstone in the development of a wide array of biologically active age...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

The pyrazole ring is a privileged chemical scaffold known to be a cornerstone in the development of a wide array of biologically active agents, from pharmaceuticals to advanced agrochemicals[1]. Derivatives of pyrazole carboxylates, such as the title compound Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate , belong to a chemical class with documented activities including anticancer, anti-inflammatory, and antidiabetic properties[2][3][4]. A particularly well-established and potent mechanism of action for this structural family is the inhibition of Succinate Dehydrogenase (SDH, or Mitochondrial Complex II), a critical enzyme in the cellular respiratory chain. This activity is the basis for a major class of fungicides known as SDHIs[5][6].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological characterization of this compound. We present a logical, tiered screening cascade designed to first validate the compound's activity against its most probable molecular target (SDH), then confirm its functional consequence at the cellular level (antifungal activity), and finally, to establish a preliminary profile of its general cytotoxicity against mammalian cells. The protocols herein are designed to be self-validating systems, providing a robust framework for assessing the compound's potential.

Primary Target-Based Assay: Succinate Dehydrogenase (SDH) Inhibition

Scientific Rationale

The primary hypothesis for a novel N-alkyl pyrazole carboxylate is its potential to inhibit SDH. SDH is a crucial enzyme that links the Krebs cycle to the electron transport chain by oxidizing succinate to fumarate[7]. Inhibiting this enzyme disrupts mitochondrial respiration, leading to cellular energy depletion and death, which is a highly effective mechanism for fungicides[5].

To quantify the compound's direct effect on its putative target, we utilize a cell-free enzymatic assay. This approach isolates the enzyme-inhibitor interaction from the complexities of a cellular system, providing a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). We will describe a colorimetric method where the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), by SDH is monitored spectrophotometrically[5][8]. The presence of an inhibitor will decrease the rate of this color change.

SDH Inhibition Assay Principle

SDH_Assay cluster_assay Colorimetric Assay Readout Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation FAD FAD (in SDH) FADH2 FADH2 (in SDH) FAD->FADH2 Probe_Ox SDH Probe (DCPIP) Blue, Oxidized FADH2->Probe_Ox e- transfer Probe_Red Reduced Probe Colorless Probe_Ox->Probe_Red Reduction monitored at 600 nm Inhibitor Test Compound (e.g., Methyl 4-chloro-1-isopropyl- 1H-pyrazole-5-carboxylate) Inhibitor->FAD Blocks Reaction

Caption: Principle of the SDH colorimetric assay.

Detailed Protocol: IC50 Determination for SDH Inhibition

This protocol is adapted for a 96-well plate format for high-throughput analysis. Commercially available kits provide standardized reagents and are recommended for reproducibility[7][8].

A. Reagent Preparation:

  • SDH Assay Buffer (pH 7.2): Prepare as per manufacturer's instructions (e.g., Sigma-Aldrich MAK561A)[8].

  • SDH Enzyme Source: Use isolated mitochondria from a relevant source (e.g., porcine heart, fungal, or insect cells) or a purified recombinant SDH enzyme. The concentration should be optimized to yield a linear reaction rate for at least 30 minutes.

  • SDH Substrate Mix: A solution containing succinate.

  • SDH Probe: A solution containing DCPIP.

  • Test Compound Stock: Prepare a 10 mM stock solution of Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate in 100% DMSO.

  • Positive Control: A known SDH inhibitor, such as Boscalid or Malonate[5][6], at a concentration known to give >90% inhibition.

B. Assay Procedure:

  • Compound Dilution Plate:

    • In a 96-well plate, perform a serial dilution of the 10 mM stock solution. A typical 10-point, 3-fold dilution series would range from 100 µM to 5 nM (final assay concentration).

    • Include wells for "No Inhibitor" (DMSO vehicle control) and "Positive Control".

  • Reaction Plate Setup:

    • Add 2-5 µL of each compound dilution (or control) to respective wells of a clear, flat-bottom 96-well plate.

    • Add SDH Assay Buffer to bring the volume to 50 µL.

    • Add 50 µL of the SDH enzyme source to all wells. Mix gently by pipetting.

    • Pre-incubate the plate for 10-15 minutes at 25°C to allow the compound to bind to the enzyme.

  • Initiating the Reaction:

    • Prepare a Reaction Mix by combining the SDH Substrate and SDH Probe according to the kit's instructions (typically a 1:1 ratio)[8].

    • Add 10 µL of the Reaction Mix to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a spectrophotometer pre-set to 25°C.

    • Measure the absorbance at 600 nm (A600) every 1-3 minutes for 20-30 minutes.

C. Data Analysis:

  • Calculate Reaction Rate (V): For each well, determine the rate of change in absorbance over the linear portion of the reaction (ΔA600/min).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor / V_DMSO)] * 100

    • Where V_inhibitor is the rate in the presence of the test compound and V_DMSO is the rate of the vehicle control.

  • Determine IC50: Plot % Inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Expected Data Summary
CompoundTargetAssay TypeIC50 (µM)Hill Slope
Test CompoundSDHEnzymatic, Colorimetric(Calculated Value)(Calculated Value)
Boscalid (Control)SDHEnzymatic, Colorimetric~0.05 - 0.5~1.0

Cellular Functional Assay: Antifungal Mycelial Growth Inhibition

Scientific Rationale

Demonstrating that a compound inhibits its molecular target is the first step. The second, crucial step is to confirm that this inhibition translates into a desired biological effect at the cellular or organismal level. For a putative fungicide, this means inhibiting the growth of a target fungus. The amended agar medium technique, also known as the "poisoned food" technique, is a standard and robust method for quantifying the efficacy of antifungal compounds[9][10]. The resulting EC50 (Effective Concentration for 50% inhibition) is a key metric for a compound's cellular potency.

Mycelial Growth Inhibition Workflow

Mycelial_Growth_Workflow A Prepare Compound Stock in DMSO C Add Compound to PDA to achieve final concentrations A->C B Prepare Molten PDA Medium (Potato Dextrose Agar) B->C D Pour Amended Agar Plates and allow to solidify C->D E Inoculate plate center with mycelial plug from active culture D->E F Incubate at 23-25°C for several days E->F G Measure Colony Diameter (in two orthogonal directions) F->G H Calculate % Growth Inhibition and determine EC50 G->H

Caption: Workflow for the amended agar medium assay.

Detailed Protocol: EC50 Determination Against Sclerotinia sclerotiorum

A. Materials and Preparation:

  • Fungal Isolate: Actively growing culture of a relevant pathogenic fungus, such as Sclerotinia sclerotiorum or Rhizoctonia solani, on Potato Dextrose Agar (PDA) plates[6].

  • Media: Potato Dextrose Agar (PDA). Autoclave and cool in a 50°C water bath.

  • Test Compound: Prepare a 1000x stock solution series in DMSO (e.g., ranging from 100 mM to 0.1 mM). This high concentration prevents DMSO from exceeding 0.1% in the final agar, which can affect fungal growth.

B. Assay Procedure:

  • Plate Preparation:

    • Aliquot 19.98 mL of molten PDA into sterile 50 mL conical tubes.

    • Add 20 µL of the appropriate compound stock solution to each tube to achieve the desired final concentrations (e.g., 100, 30, 10, 3, 1, 0.3, 0.1, 0 µg/mL). The 0 µg/mL control receives 20 µL of DMSO.

    • Vortex each tube immediately to ensure homogeneous mixing.

    • Pour the contents of each tube into a sterile 90 mm petri dish. Allow the plates to solidify completely.

  • Inoculation:

    • Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing fungal culture.

    • Place the plug, mycelium-side down, in the center of each amended agar plate.

  • Incubation:

    • Seal the plates with parafilm and incubate them in the dark at 23-25°C.

    • Incubate until the fungal colony in the control (DMSO only) plate has reached approximately 70-80% of the plate diameter (typically 3-5 days).

C. Data Analysis:

  • Measure Growth: For each plate, measure the diameter of the fungal colony in two perpendicular directions. Calculate the average diameter.

  • Calculate Percent Growth Inhibition:

    • % Inhibition = [1 - (D_test - D_plug) / (D_control - D_plug)] * 100

    • Where D_test is the average diameter on the test plate, D_control is the average diameter on the DMSO control plate, and D_plug is the diameter of the initial plug (5 mm).

  • Determine EC50: Plot % Inhibition versus the log of the compound concentration. Fit the data to a 4PL curve to determine the EC50 value.

Expected Data Summary
CompoundFungal SpeciesAssay TypeEC50 (µg/mL)
Test CompoundS. sclerotiorumMycelial Growth(Calculated Value)
Commercial Fungicide (Control)S. sclerotiorumMycelial Growth(Literature Value)

General Cytotoxicity Profiling: Mammalian Cell Viability Assay

Scientific Rationale

While potent target activity is desired, understanding a compound's effect on non-target cells is critical for safety assessment. A general cytotoxicity assay using a standard mammalian cell line provides a first look at the compound's therapeutic index or selectivity. A large difference between the antifungal EC50 and the mammalian CC50 (Cytotoxic Concentration, 50%) suggests the compound is selectively targeting the fungus. Some pyrazole derivatives have shown potent cytotoxicity against mammalian cells, making this an essential checkpoint[4][11]. We describe a resazurin (AlamarBlue)-based assay, where metabolically active (viable) cells reduce blue resazurin to pink, fluorescent resorufin.

Detailed Protocol: CC50 Determination using a Resazurin-Based Assay

A. Materials and Preparation:

  • Cell Line: A standard mammalian cell line, such as HEK293 (human embryonic kidney) or MCF-7 (human breast cancer), cultured in appropriate medium (e.g., DMEM with 10% FBS)[3][12].

  • Reagents: 96-well clear-bottom black tissue culture plates, Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered).

  • Test Compound: Use the same 10 mM stock in DMSO as prepared for the SDH assay.

B. Assay Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells for vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • Viability Measurement:

    • Add 10 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence on a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

C. Data Analysis:

  • Calculate Percent Viability:

    • % Viability = (Fluorescence_test / Fluorescence_control) * 100

  • Determine CC50: Plot % Viability versus the log of the compound concentration. Fit the data to a 4PL curve to determine the CC50 value.

Expected Data Summary
CompoundCell LineAssay TypeCC50 (µM)
Test CompoundHEK293Resazurin Viability(Calculated Value)
Doxorubicin (Control)HEK293Resazurin Viability~0.1 - 1.0

Summary and Proposed Screening Cascade

This application note outlines a logical and efficient three-tiered strategy for the initial in vitro characterization of Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate. By progressing from a specific molecular target assay to a cellular functional assay and finally to a general cytotoxicity screen, a researcher can build a comprehensive preliminary profile of the compound's potency and selectivity.

Screening_Cascade Start Test Compound: Methyl 4-chloro-1-isopropyl- 1H-pyrazole-5-carboxylate Tier1 Tier 1: Primary Target Assay SDH Enzymatic Inhibition Start->Tier1 Tier2 Tier 2: Cellular Functional Assay Antifungal Mycelial Growth Tier1->Tier2 If potent (low IC50) Data1 Output: IC50 (Potency) Tier1->Data1 Tier3 Tier 3: Selectivity Profiling Mammalian Cell Cytotoxicity Tier2->Tier3 If effective (low EC50) Data2 Output: EC50 (Efficacy) Tier2->Data2 Data3 Output: CC50 (Toxicity) Tier3->Data3

Caption: Proposed tiered screening cascade for compound characterization.

This structured approach ensures that resources are spent efficiently while generating the key data—potency, efficacy, and selectivity—needed to make informed decisions about the future development of this and related compounds.

References

  • Al-Warhi, T., Rizwana, A. R., Alam, M. F., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PLoS ONE. Available at: [Link]

  • Christodoulou, M. S., Fokialakis, N., Nam, S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. Available at: [Link]

  • The American Phytopathological Society. (2020). Laboratory Methods for Evaluating Fungicide Resistance In Vitro. The Plant Health Instructor. Available at: [Link]

  • Jahn, S. C., Rowland, A. M., Kocer, B., et al. (2018). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Journal of Biological Chemistry. Available at: [Link]

  • Khan, I., Zaib, S., Batool, S., et al. (2022). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Bentham Science Publishers. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science. Available at: [Link]

  • Hassan, A. S., Asal, M. A., & Ali, A. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Navi, S. S., & Yang, X. B. (2016). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Journal of Plant Pathology & Microbiology. Available at: [Link]

  • Bénit, P., & Rustin, P. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Metabolites. Available at: [Link]

  • Spadaro, D., & Ciavorella, A. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi. Available at: [Link]

  • Sadia, M., & Ahmad, S. (2021). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Current Research in Microbial Sciences. Available at: [Link]

  • Suproniene, S., & Mankeviciene, A. (2022). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. Agriculture. Available at: [Link]

  • EvitaChem. (n.d.). n-[(4-chloro-1-methyl-1h-pyrazol-5-yl)methyl]. EvitaChem. Available at: [https://www.evitachem.com/product/n-[(4-chloro-1-methyl-1h-pyrazol-5-yl)methyl]-4-isopropyl-n-methylbenzenesulfonamide]
  • Ljung-Johannesson, C., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate

Introduction & Reactivity Profile The functionalization of the pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical development. Specifically, methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Reactivity Profile

The functionalization of the pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical development. Specifically, methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1198436-60-0)[1] is a highly versatile, yet synthetically demanding, building block. While 4-iodo- and 4-bromo-pyrazoles readily undergo palladium-catalyzed cross-coupling, the C4–Cl bond possesses a significantly higher bond dissociation energy, typically rendering it inert under standard coupling conditions[2].

However, the reactivity of this specific molecule is uniquely modulated by its substituents:

  • Electronic Activation (C5-Carboxylate): The strongly electron-withdrawing methyl ester at the C5 position depletes electron density from the pyrazole core. This electronic deficiency lowers the LUMO of the C4–Cl bond, facilitating the critical oxidative addition of an electron-rich Pd(0) species[3].

  • Steric Shielding (N1-Isopropyl): The bulky isopropyl group at the N1 position introduces steric hindrance around the adjacent C5 and C4 positions. This necessitates the use of highly active, sterically demanding ligands to force the palladium center into a reactive conformation and prevent off-target coordination.

This application note provides validated, self-consistent protocols for the C4-functionalization of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, utilizing state-of-the-art Buchwald precatalysts[4][5].

Mechanistic Pathway & Catalyst Selection

To overcome the activation barrier of the C4–Cl bond, traditional catalysts like Pd(PPh3​)4​ are insufficient. The successful functionalization of this substrate relies on dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos, RuPhos).

These ligands serve a dual purpose:

  • Electron Richness: The dialkylphosphine moiety increases the electron density at the palladium center, accelerating the oxidative addition into the stubborn C–Cl bond.

  • Steric Bulk: The biaryl backbone promotes the formation of a monoligated L-Pd(0) active species and accelerates the final reductive elimination step by crowding the metal center, thus preventing catalyst trapping or degradation[5].

Pathway A Precatalyst (e.g., XPhos Pd G3) B Active Pd(0)L A->B Base activation C Oxidative Addition (C4-Cl Cleavage) B->C Substrate entry D Transmetalation / Amine Binding C->D Nucleophile entry E Reductive Elimination D->E E->B Catalyst recycling F C4-Coupled Product E->F

Caption: Catalytic cycle for the Pd-catalyzed cross-coupling of 4-chloropyrazoles.

Quantitative Data: Reaction Optimization Matrices

The following tables summarize the optimal parameters for activating the C4-Cl bond in methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate.

Table 1: Catalyst System Selection for C4-Cl Activation
Reaction TypeRecommended PrecatalystLigand ClassOptimal BaseExpected Yield Range
Suzuki-Miyaura (Aryl/Heteroaryl)XPhos Pd G3 (2-5 mol%)XPhos K3​PO4​ (aq)75% - 92%
Suzuki-Miyaura (Sterically Hindered)CatacXium A Pd G3 (5 mol%)Diadamantylalkyl Cs2​CO3​ 60% - 85%
Buchwald-Hartwig (Primary Amines)BrettPhos Pd G3 (2-5 mol%)BrettPhos NaOtBu 70% - 88%
Buchwald-Hartwig (Secondary Amines)RuPhos Pd G3 (5 mol%)RuPhos Cs2​CO3​ 65% - 80%
Table 2: Solvent & Temperature Parameters
Reaction TypePrimary SolventCo-solventTemperatureTimeCausality
Suzuki-Miyaura 1,4-Dioxane H2​O (10% v/v)90–100 °C12–16 hWater dissolves inorganic base, forming the reactive Pd-hydroxo complex essential for transmetalation.
Buchwald-Hartwig Toluene or DioxaneNone (Anhydrous)100–110 °C16–24 hStrictly anhydrous conditions prevent hydrolysis of the C5-methyl ester and degradation of the strong base.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol describes the coupling of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate with an arylboronic acid[3].

Reagents & Materials:

  • Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or pinacol ester (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.03 equiv, 3 mol%)

  • Potassium phosphate tribasic ( K3​PO4​ ) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 0.4 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with the pyrazole substrate, arylboronic acid, XPhos Pd G3, and K3​PO4​ .

  • Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water. Note: The biphasic system is critical. The water dissolves the K3​PO4​ , generating the hydroxide ions needed to activate the boronic acid.

  • Sealing and Heating: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and place in a pre-heated aluminum heating block at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC. The C4-Cl starting material should be fully consumed. If protodeboronation of the boronic acid occurs, an additional 0.5 equiv of boronic acid may be added.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate ( 2×10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

This protocol details the amination of the C4 position using primary or secondary amines[5].

Reagents & Materials:

  • Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (0.05 equiv, 5 mol%)

  • Sodium tert-butoxide ( NaOtBu ) or Cesium Carbonate ( Cs2​CO3​ ) (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (Degassed, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: Inside a glovebox, add the pyrazole substrate, the appropriate Pd G3 precatalyst, and the base to an oven-dried vial. Crucial: If the amine is a solid, add it now. If using NaOtBu , ensure strict anhydrous conditions to prevent saponification of the C5-methyl ester.

  • Solvent & Liquid Reagents: Add anhydrous, degassed toluene. If the amine is a liquid, add it via a microsyringe.

  • Thermal Activation: Seal the vial, transfer to a heating block, and stir at 110 °C for 16–24 hours. The high temperature is required to overcome the steric clash between the N1-isopropyl group and the incoming amine during the transmetalation/amine-binding step.

  • Quench & Workup: Cool to room temperature. Filter the crude mixture directly through a short pad of Celite to remove the inorganic base and palladium black, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate and purify via flash chromatography. For basic amine products, pretreating the silica gel with 1% triethylamine ( Et3​N ) prevents streaking and product loss.

Workflow Step1 1. Reagent Preparation (Glovebox or Schlenk) Step2 2. Catalyst & Ligand Mixing (e.g., XPhos Pd G3) Step1->Step2 Step3 3. Solvent Addition (Degassed Dioxane/H2O or Toluene) Step2->Step3 Step4 4. Thermal Activation (90-110 °C, 12-24 h) Step3->Step4 Step5 5. Quench & Extraction (EtOAc / Brine / Celite) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Caption: Standardized experimental workflow for the cross-coupling of 4-chloropyrazoles.

Troubleshooting & Self-Validating Systems

To ensure the integrity of the experimental setup, researchers should look for the following self-validating indicators:

  • Color Changes: Upon reaching the reaction temperature, a successful activation of the Pd G3 precatalyst (release of the carbazole leaving group) is often accompanied by a distinct color shift (typically from yellow/green to a deep red or brown). If the solution remains pale yellow or immediately drops out black precipitate (Pd black) before 10 minutes, the catalyst has either failed to activate or has decomposed due to oxygen ingress.

  • Ester Saponification (Side Reaction): In the Buchwald-Hartwig protocol, if LC-MS indicates a mass corresponding to [M−14] (loss of the methyl group), the C5-methyl ester is undergoing saponification. Correction: Switch the base from the highly nucleophilic NaOtBu to the milder, non-nucleophilic Cs2​CO3​ and ensure the toluene is strictly anhydrous.

  • Protodehalogenation: If the C4-H pyrazole is observed as a major byproduct, the reductive elimination step is too slow, allowing the Pd-intermediate to abstract a proton from the solvent or amine. Correction: Increase the steric bulk of the ligand (e.g., switch from XPhos to tBuXPhos) to force rapid reductive elimination.

References

  • reagentdatabase.com. METHYL 4-CHLORO-1-ISOPROPYL-1H-PYRAZOLE-5-CARBOXYLATE. CAS: 1198436-60-0.
  • Benchchem. A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
  • ACS Publications. Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3–sp2 Suzuki–Miyaura and Chan–Evans–Lam Coupling Reactions of Tertiary Trifluoroborates.
  • ResearchGate. Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water (Review of XPhos Pd G2 applications).
  • ResearchGate. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield for methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate synthesis

Welcome to the Technical Support Center for pyrazole-based building block synthesis. Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate is a highly valuable intermediate in pharmaceutical and agrochemical development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrazole-based building block synthesis. Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate is a highly valuable intermediate in pharmaceutical and agrochemical development. However, its synthesis is notoriously difficult due to three primary failure points: regioselectivity failures during N-alkylation, unintended ester hydrolysis, and over-chlorination.

This guide is designed for bench scientists and drug development professionals. It bypasses basic chemistry to focus directly on the mechanistic causality of these failures and provides self-validating, field-proven protocols to maximize your reaction yield.

I. Optimized Synthesis Workflow

To bypass the inherent regioselectivity issues of direct alkylation, the most reliable synthetic route utilizes a steric redirection strategy .

SynthesisWorkflow SM Methyl 3-(triphenylsilyl)- 1H-pyrazole-5-carboxylate Alk N-Alkylation (i-PrI, K2CO3) SM->Alk Int1 Methyl 1-isopropyl-3-(triphenylsilyl)- 1H-pyrazole-5-carboxylate Alk->Int1 Deprot Desilylation (TBAF, THF) Int1->Deprot Int2 Methyl 1-isopropyl- 1H-pyrazole-5-carboxylate Deprot->Int2 Chlor C4-Chlorination (NCS, DMF) Int2->Chlor Prod Methyl 4-chloro-1-isopropyl- 1H-pyrazole-5-carboxylate Chlor->Prod

Optimized regioselective synthesis workflow via steric redirection.

II. Troubleshooting Guides & FAQs

Q1: Why does direct N-alkylation of methyl 1H-pyrazole-5-carboxylate yield predominantly the unwanted 3-carboxylate isomer? A1: This failure is rooted in the annular N,N-prototropy (tautomerism) of NH-pyrazoles. Under basic conditions, the pyrazole is deprotonated to form a pyrazolide anion. Alkylation with isopropyl iodide is sterically governed. The N2 position (farther from the bulky C5 methyl ester) is significantly less hindered than the N1 position. Consequently, the electrophile preferentially attacks N2, overwhelmingly favoring the formation of methyl 1-isopropyl-1H-pyrazole-3-carboxylate[1].

Q2: How can I invert this regioselectivity to obtain the 5-carboxylate isomer in high yield? A2: The most robust method is the "steric redirection" strategy[2]. By starting with methyl 3-(triphenylsilyl)-1H-pyrazole-5-carboxylate, the massive steric bulk of the triphenylsilyl (-SiPh3) group at C3 effectively blocks the adjacent N2 position. This forces the isopropyl electrophile to attack the N1 position, despite its proximity to the ester. After alkylation, the -SiPh3 group is cleanly removed using tetra-n-butylammonium fluoride (TBAF) to yield the desired 1-isopropyl-5-carboxylate core[1][2].

Q3: During the C4 chlorination step with NCS, I am observing unreacted starting material and di-chlorinated impurities. How do I optimize this? A3: N-chlorosuccinimide (NCS) requires thermal activation to release electrophilic chlorine, but excessive heat promotes radical pathways leading to over-chlorination. The causality lies in the activation energy of the electrophilic aromatic substitution (EAS) at the C4 position. Solution: Conduct the reaction in a polar aprotic solvent like DMF, which stabilizes the chloronium-like transition state. Maintain the temperature strictly between 40–50 °C. If the reaction stalls, do not increase the temperature; instead, add a catalytic amount of HCl (0.1 eq) to accelerate the formation of the active chlorinating species.

Q4: I am losing the methyl ester group during the alkylation step. What is causing this hydrolysis? A4: Ester hydrolysis during N-alkylation is caused by the presence of adventitious water reacting with the base (e.g., K2CO3) to form hydroxide ions. The methyl ester at the C5 position is highly electrophilic and susceptible to basic saponification. Solution: Ensure the reaction is strictly anhydrous. Use oven-dried glassware, anhydrous DMF, and flame-dried K2CO3.

III. Troubleshooting Logic Tree

TroubleshootingLogic Issue Yield < 40% or Impure Product Q1 Is the 3-carboxylate isomer the major product? Issue->Q1 Q2 Is the methyl ester missing (hydrolysis)? Issue->Q2 Q3 Are there di-chlorinated byproducts? Issue->Q3 Sol1 Use -SiPh3 directing group to block N2 alkylation Q1->Sol1 Yes Sol2 Ensure strictly anhydrous conditions and mild base Q2->Sol2 Yes Sol3 Lower temp to 40°C and control NCS stoichiometry Q3->Sol3 Yes

Troubleshooting decision tree for common synthesis failures.

IV. Quantitative Data: Alkylation Strategy Comparison

The table below summarizes the quantitative impact of different directing strategies on the regiomeric ratio and overall yield of the desired 5-carboxylate isomer.

Starting MaterialAlkylation StrategyReagentsRegiomeric Ratio (5-iso : 3-iso)Yield of Target Isomer
Methyl 1H-pyrazole-3(5)-carboxylateDirect Alkylationi-PrI, K2CO3, DMF1 : 9< 10%
Methyl 1H-pyrazole-3(5)-carboxylateLewis Acid Directedi-PrI, MgBr2, i-Pr2NEt4 : 1~ 55%
Methyl 3-(triphenylsilyl)-1H-pyrazole-5-carboxylateSteric Redirection 1. i-PrI, K2CO3 2. TBAF, THF> 99 : 1 85% (over 2 steps)

V. Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems containing in-process analytical checks.

Protocol 1: Regioselective N-Alkylation via Steric Redirection
  • Setup: To a flame-dried round-bottom flask under N2, add methyl 3-(triphenylsilyl)-1H-pyrazole-5-carboxylate (1.0 eq) and anhydrous K2CO3 (2.0 eq) in anhydrous DMF (0.2 M).

  • Alkylation: Add 2-iodopropane (isopropyl iodide, 1.5 eq) dropwise at room temperature. Stir the mixture at 40 °C for 12 hours.

  • In-Process Validation: The reaction mixture will transition from a clear solution to a white suspension as KI precipitates. TLC (Hexanes/EtOAc 4:1) should show the complete disappearance of the starting material (Rf ≈ 0.3) and the emergence of a single new spot (Rf ≈ 0.6) under UV (254 nm).

  • Workup: Quench with ice water, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Protocol 2: Desilylation (Removal of -SiPh3)
  • Setup: Dissolve the crude intermediate from Protocol 1 in anhydrous THF (0.2 M).

  • Deprotection: Cool to 0 °C and add TBAF (1.0 M in THF, 1.2 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • In-Process Validation: Monitor by LC-MS. The massive non-polar silylated intermediate peak will disappear, replaced by a highly polar peak corresponding to methyl 1-isopropyl-1H-pyrazole-5-carboxylate ([M+H]+ = 169.1).

  • Workup: Concentrate the THF, dilute with water, extract with DCM, and purify via flash chromatography to yield the pure intermediate.

Protocol 3: Regioselective C4-Chlorination
  • Setup: Dissolve methyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF (0.3 M).

  • Chlorination: Add N-chlorosuccinimide (NCS, 1.05 eq) in one portion. Heat the reaction strictly to 45 °C for 4 hours.

  • In-Process Validation: The solution will turn pale yellow upon heating. Monitor by LC-MS rather than TLC, as the starting material and chlorinated product often co-elute. The target mass [M+H]+ must be 203.1 (exhibiting the characteristic 3:1 isotopic pattern for 35Cl/37Cl). If a mass of 237.0 appears, over-chlorination is occurring; immediately cool the reaction.

  • Workup: Pour into ice-cold water to precipitate the product. If it oils out, extract with EtOAc, wash with brine, dry, and concentrate.

VI. References

  • [1] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. 1

  • [2] A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Source: researchgate.net. 2

Sources

Optimization

troubleshooting common impurities in methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate production

Welcome to the Technical Support Center for the synthesis and scale-up of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate . This molecule is a critical heterocyclic building block frequently utilized in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate . This molecule is a critical heterocyclic building block frequently utilized in the development of kinase inhibitors and advanced agrochemicals.

This guide is engineered for researchers and process chemists. It bypasses basic textbook theory to directly address the mechanistic causality of common impurities, providing field-proven troubleshooting logic and self-validating protocols.

Mechanistic Pathway & Diagnostic Logic

The production of this target compound relies on a two-stage functionalization of the pyrazole core:

  • Regioselective N-Alkylation : Introduction of the isopropyl group to the N1 position.

  • Electrophilic C4-Chlorination : Halogenation of the most nucleophilic carbon on the pyrazole ring.

Deviations in reaction temperature, base selection, or workup conditions inevitably lead to a specific profile of impurities. Use the diagnostic workflows below to isolate the root cause of your synthetic failures.

SynthesisWorkflow SM Methyl 1H-pyrazole-5-carboxylate Alkylation N-Alkylation (2-Iodopropane, Base) SM->Alkylation Intermediate Methyl 1-isopropyl-1H-pyrazole-5-carboxylate (Contains N2-isomer) Alkylation->Intermediate Major Pathway Byproduct Methyl 1-isopropyl-1H-pyrazole-3-carboxylate (N2-isomer) Alkylation->Byproduct Minor Pathway Purification Regioisomer Separation Intermediate->Purification Chlorination C4-Chlorination (NCS) Purification->Chlorination Product Methyl 4-chloro-1-isopropyl- 1H-pyrazole-5-carboxylate Chlorination->Product Electrophilic Substitution

Figure 1: Synthetic workflow and regioisomer divergence in pyrazole-5-carboxylate production.

TroubleshootingLogic Issue Impurity Detected in Final Product Isomer Is it the 3-carboxylate isomer? Issue->Isomer Acid Is it the carboxylic acid? Issue->Acid UnderCl Is it unchlorinated SM? Issue->UnderCl FixIsomer Optimize alkylation base (e.g., Cs2CO3) Improve chromatographic separation Isomer->FixIsomer Yes FixAcid Avoid strong aqueous bases Use buffered NaHCO3 workup Acid->FixAcid Yes FixUnderCl Increase NCS equivalents Elevate temperature to 60°C UnderCl->FixUnderCl Yes

Figure 2: Diagnostic logic tree for identifying and resolving common pyrazole synthesis impurities.

Troubleshooting Guide (FAQs)

Q1: Why am I seeing a high percentage of the methyl 1-isopropyl-1H-pyrazole-3-carboxylate regioisomer during the alkylation step?

Causality: The starting material, methyl 1H-pyrazole-5-carboxylate, exists in a tautomeric equilibrium. Deprotonation yields a pyrazolide anion with nucleophilicity delocalized across both N1 and N2. Because the C5-ester group sterically hinders the adjacent N1 position, thermodynamic control naturally favors alkylation at the less hindered N2 position, yielding the unwanted 1,3-isomer[1][3]. Solution: Shift the reaction from thermodynamic to kinetic control, or utilize counter-ion coordination. Using a bulkier, softer base like Cs2​CO3​ instead of K2​CO3​ or NaH can help coordinate the ester carbonyl oxygen and the incoming electrophile, directing the isopropyl group to the N1 position. Additionally, dropping the addition temperature to 0 °C suppresses the thermodynamic pathway.

Q2: My C4-chlorination with N-chlorosuccinimide (NCS) is stalling at 70% conversion. How can I drive it to completion without causing over-oxidation?

Causality: Chlorination of pyrazoles via NCS proceeds through an Electrophilic Aromatic Substitution (SEAr) mechanism [2][4]. While the C4 position is the most nucleophilic site on the ring, the electron-withdrawing methyl ester at C5 deactivates the π -system. At room temperature, the activation energy barrier is too high for complete conversion. Solution: Do not arbitrarily increase the equivalents of NCS, as excess halogenating agent under light or heat can trigger radical-mediated chlorination of the isopropyl methine proton. Instead, maintain NCS at 1.05–1.10 equivalents but elevate the reaction temperature to 60–80 °C in a polar aprotic solvent (like anhydrous DMF or MeCN). Add the NCS in three distinct portions over 1 hour to maintain a steady concentration of the active electrophile without overwhelming the system.

Q3: I am detecting 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid in my final product. Where is this hydrolysis coming from?

Causality: The methyl ester at the C5 position is highly susceptible to saponification. The adjacent N1-isopropyl group and C4-chlorine atom create a stereoelectronic environment that, while sterically crowded, leaves the carbonyl carbon vulnerable to hard nucleophiles like hydroxide ions. If the chlorination reaction is quenched with a strong aqueous base (e.g., NaOH or unbuffered Na2​CO3​ ) to neutralize trace HCl , the ester will rapidly hydrolyze to the carboxylic acid. Solution: Strictly avoid strong bases during the workup of the chlorination step. Quench the reaction with a mild buffer, such as saturated aqueous NaHCO3​ , and perform the organic extraction immediately to minimize aqueous contact time.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as closed-loop systems with mandatory validation checkpoints.

Protocol A: Regioselective N-Alkylation
  • Preparation: Charge a flame-dried, argon-purged flask with methyl 1H-pyrazole-5-carboxylate (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add Cs2​CO3​ (1.5 eq). Stir the suspension at 0 °C for 30 minutes to ensure complete formation of the pyrazolide anion.

  • Alkylation: Dropwise add 2-iodopropane (1.2 eq) over 15 minutes via syringe pump to prevent localized heating.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation Checkpoint 1 (Conversion): Analyze an aliquot via LC-MS. The starting material mass ( m/z 127.1) must be <2% before proceeding.

  • Workup: Quench with cold water ( volume of DMF). Extract with EtOAc ( ). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over Na2​SO4​ and concentrate in vacuo.

  • Validation Checkpoint 2 (Regio-purity): Purify via silica gel chromatography (Hexanes/EtOAc gradient). Run 1H NMR on the isolated fractions. The target N1-isomer will show the ester methyl singlet at ~3.9 ppm, while the N2-isomer shifts differently due to the lack of anisotropic shielding from the isopropyl group. Ensure the N2-isomer is <1% before proceeding.

Protocol B: Electrophilic C4-Chlorination
  • Preparation: Dissolve the purified methyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous MeCN (0.3 M concentration). Heat the solution to 60 °C.

  • Halogenation: Add N-chlorosuccinimide (1.1 eq) in three equal portions, spaced 20 minutes apart.

  • Validation Checkpoint 3 (Reaction Tracking): 30 minutes after the final addition, check the reaction via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a less polar product spot ( Rf​≈0.5 ).

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO3​ (do not use NaOH ).

  • Isolation: Extract with EtOAc ( ). Wash organics with brine, dry over Na2​SO4​ , and concentrate. The resulting product can be recrystallized from heptane/EtOAc if trace succinimide remains.

Quantitative Impurity Data

Use the table below to rapidly cross-reference analytical signatures with their corresponding impurities.

Table 1: Impurity Profile and Analytical Signatures

ImpurityOrigin / CausalityLC-MS Detection ( m/z ) 1H NMR Key SignatureMitigation Strategy
Methyl 1-isopropyl-1H-pyrazole-3-carboxylate N-Alkylation (Thermodynamic N2-regioisomer)169.1 [M+H]+ Distinct shift in isopropyl CH multiplet (~4.8 ppm vs ~5.3 ppm for target)Optimize base ( Cs2​CO3​ ), lower addition temp, improve column separation.
Unchlorinated Intermediate Incomplete Chlorination (Deactivated ring)169.1 [M+H]+ Presence of pyrazole C4-H singlet (~6.5 ppm)Portion-wise NCS addition; ensure reaction temp is maintained at 60 °C.
4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid Ester Hydrolysis (Saponification during workup)189.0 [M+H]+ Complete absence of methyl ester singlet (~3.9 ppm)Avoid strong aqueous bases; use only mild NaHCO3​ buffer for quenching.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: National Science Foundation (NSF)
Troubleshooting

overcoming solubility issues of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the solvation of methyl 4-chloro-1-isopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the solvation of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate .

Mechanistic Overview: Solvation Thermodynamics

To troubleshoot solubility, we must first understand the molecule's structural causality. Unlike unsubstituted pyrazoles that form highly insoluble, hydrogen-bonded polymeric networks, the N1-isopropyl group in this molecule eliminates the hydrogen bond donor capacity 1. Consequently, solvation is entirely dependent on dipole-dipole interactions (driven by the C5-methyl ester and C4-chloro group) and dispersion forces (driven by the lipophilic isopropyl moiety). This renders the compound highly soluble in polar aprotic solvents but prone to erratic behavior—such as premature precipitation or "oiling out"—in non-polar alkanes or highly polar protic solvents at low temperatures 2.

Part 1: Diagnostic Troubleshooting Workflow

When encountering precipitation or phase separation during a reaction or work-up, follow this logical decision tree to restore homogeneity.

Troubleshooting A Precipitation Observed in Organic Solvent B Assess Temperature (< 0°C?) A->B C Increase Temp or Use Active Heating B->C Yes E Evaluate Solvent Polarity (Dielectric Constant) B->E No D Screen Co-solvents (e.g., THF, Toluene) C->D Remains Solid G Homogeneous Solution Achieved C->G Dissolves D->G E->D Optimal Polarity F Switch to Aprotic Dipolar (DMF, DMSO, Acetone) E->F Low Polarity F->G

Caption: Logical workflow for troubleshooting organic solvent precipitation.

Part 2: Frequently Asked Questions (FAQs)

Q1: During the scale-up of my reaction at -20°C, the pyrazole derivative precipitates out of dichloromethane (DCM). How can I maintain a homogeneous solution without compromising the low-temperature requirements? Causality & Solution: DCM is an excellent solvent at room temperature, but at -20°C, its solvating power drops because the enthalpic penalty of disrupting the pyrazole's crystal lattice is no longer overcome by the entropic gain of dissolution. To fix this, introduce a co-solvent. Tetrahydrofuran (THF) is an excellent choice. Its ether oxygen acts as a strong dipole coordinator, and it maintains excellent solvating power for polar aprotic molecules at sub-zero temperatures without freezing [[3]](). Add THF dropwise (up to 20% v/v) until the solution clarifies.

Q2: I am trying to purify the compound via recrystallization, but it "oils out" (forms a biphasic liquid) instead of forming crystals. What is happening? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. The bulky isopropyl group on your pyrazole lowers its crystal lattice energy, making it highly prone to forming amorphous oils 2. You must switch to a binary solvent system with a steeper solubility curve. Dissolve the compound in a minimal amount of a "good" solvent (e.g., Ethyl Acetate), and titrate with a "poor" solvent (e.g., Heptane) at an elevated temperature until just turbid. Cool very slowly and introduce a seed crystal to bypass the oiling phase.

Q3: How do I select the best solvent for high-concentration NMR or stock solution preparation without wasting material on trial and error? Causality & Solution: Rely on empirical solubility correlations and dielectric constants. According to extensive high-throughput solubility screening data, solvents with similar hierarchical clustering (e.g., EtOAc and n-PrOAc) exhibit nearly identical solvating profiles for heteroaromatic compounds 3. For this specific pyrazole, polar aprotic solvents like Acetone or DMF are frequently cited as optimal, providing excellent solubility at room temperature 4.

Part 3: Quantitative Data & Solvent Compatibility

To minimize empirical guesswork, reference the table below. It summarizes the predicted solubility profile of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate based on solvent dielectric constants and structural polarity.

Solvent ClassSpecific SolventDielectric Constant (ε)Predicted Solubility (20°C)Recommended Application
Polar Aprotic Acetone20.7Excellent (>100 mg/mL)Stock solutions, ambient reactions
Polar Aprotic Ethyl Acetate6.0Very Good (~50-100 mg/mL)Extraction, primary recrystallization solvent
Dipolar Aprotic DMF / DMSO36.7 / 46.7Excellent (>150 mg/mL)High-concentration assays, SNAr reactions
Halogenated Dichloromethane9.1Good (~50 mg/mL)Room temp synthesis (Avoid at < -10°C)
Non-Polar Heptane / Hexane~1.9Poor (<5 mg/mL)Anti-solvent for crystallization
Polar Protic Methanol32.7Moderate (~10-20 mg/mL)Avoid (May cause transesterification/precipitation)

Part 4: Experimental Protocols

Methodology: Self-Validating Binary Solvent Recrystallization

Use this protocol when the compound exhibits "oiling out" or when extreme solubility differentials prevent standard single-solvent crystallization.

Recrystallization S1 Dissolve in Good Solvent (e.g., Hot EtOAc) S2 Hot Filtration (Remove Insoluble Impurities) S1->S2 S3 Titrate Anti-Solvent (e.g., Heptane) S2->S3 S4 Turbidity Point Reached? S3->S4 S4->S3 No S5 Add 1-2 Drops Good Solvent to Clarify S4->S5 Yes S6 Slow Cooling & Seeding S5->S6 S7 System Validation (HPLC of Mother Liquor) S6->S7

Caption: Step-by-step binary solvent recrystallization and validation methodology.

Step-by-Step Execution:

  • Saturation: Place the crude methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate in a round-bottom flask. Add Ethyl Acetate (EtOAc) dropwise while heating to 60°C until the solid just dissolves.

  • Hot Filtration: Rapidly pass the hot solution through a pre-warmed fritted funnel to remove any insoluble polymeric impurities 2.

  • Anti-Solvent Titration: While maintaining the solution at 60°C, add Heptane dropwise with vigorous stirring until a faint, persistent cloudiness (turbidity) is observed.

  • Clarification: Add exactly 1-2 drops of hot EtOAc until the solution becomes perfectly clear again. This places the system exactly at the metastable saturation point.

  • Controlled Cooling & Seeding: Remove the heat source. Allow the flask to cool to room temperature at a rate of ~0.5°C/minute. Once the solution reaches 40°C, introduce a single pure seed crystal of the pyrazole to act as a nucleation site, preventing oiling out.

  • Self-Validation (Critical): Once crystallization appears complete at room temperature, withdraw a 10 µL aliquot of the supernatant (mother liquor). Analyze via HPLC-UV. If the concentration of the pyrazole exceeds 5 mg/mL, the crystallization equilibrium is incomplete. Transfer the flask to a 4°C refrigerator for an additional 12 hours to force complete precipitation before filtration.

References

  • BenchChem. "dealing with poor solubility of pyrazole derivatives during synthesis". BenchChem Technical Support. 2

  • BenchChem. "Improving solubility of pyrazole derivatives for reaction". BenchChem Technical Support. 4

  • Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". National Institutes of Health (PMC).1

  • ACS Publications. "Solubility Correlations of Common Organic Solvents". Organic Process Research & Development. 3

Sources

Optimization

improving catalyst recovery in methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate synthesis

Welcome to the Process Chemistry Technical Support Center. This hub is dedicated to resolving critical bottlenecks in the synthesis of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate , a highly valuable intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This hub is dedicated to resolving critical bottlenecks in the synthesis of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate , a highly valuable intermediate in agrochemical and pharmaceutical development.

The most efficient synthetic route to this molecule involves the palladium-catalyzed methoxycarbonylation of 5-bromo-4-chloro-1-isopropyl-1H-pyrazole [1]. While this transformation offers excellent atom economy, the recovery of the heavy metal catalyst remains a significant challenge. Homogeneous palladium is notoriously difficult to purge from the final product, leading to API contamination and prohibitive scale-up costs.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and empirical data to help you optimize your catalyst recovery workflows.

Process Workflow & Recovery Strategies

G Substrate 5-Bromo-4-chloro-1-isopropyl -1H-pyrazole + CO + MeOH Reaction Pd-Catalyzed Methoxycarbonylation (80°C, Et3N) Substrate->Reaction Split Catalyst Type? Reaction->Split Homogeneous Homogeneous Pd (e.g., Pd(OAc)2/dppf) Split->Homogeneous Option A Heterogeneous Heterogeneous Pd (e.g., Pd@Thiol-SiO2) Split->Heterogeneous Option B Scavenger Add Si-Thiol Scavenger (Stir 4h, 50°C) Homogeneous->Scavenger Filtration2 Hot Filtration Heterogeneous->Filtration2 Filtration1 Celite Filtration Scavenger->Filtration1 Product Methyl 4-chloro-1-isopropyl -1H-pyrazole-5-carboxylate (< 10 ppm Pd) Filtration1->Product Waste Pd-Scavenger Waste (Sent to Refining) Filtration1->Waste Filtration2->Product Recycle Recycled Pd Catalyst (Washed & Reused) Filtration2->Recycle Recycle->Reaction Cycle 2+

Fig 1: Methoxycarbonylation workflow comparing homogeneous scavenging vs. heterogeneous recycling.

Troubleshooting Guide

Q1: We are using a heterogeneous Pd/C catalyst for the methoxycarbonylation, but ICP-MS shows >500 ppm Pd in the crude methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate. Why is it leaching? Mechanistic Causality: Standard Pd/C relies on the physical adsorption (physisorption) of palladium onto the carbon matrix. During the catalytic cycle, the solid Pd(0) undergoes oxidative addition with the C-Br bond of the pyrazole substrate, forming a highly soluble Pd(II)-aryl intermediate. Furthermore, carbon monoxide (CO) is a strong π -acceptor ligand. It coordinates to the Pd center, stabilizing the soluble species and actively pulling the metal off the support into the liquid phase [2]. Solution: Physisorbed catalysts are incompatible with carbonylation. You must switch to a covalently bound heterogeneous catalyst (e.g., Pd@Thiol-SiO 2​ ) where strong soft-soft interactions (Sulfur-Palladium) recapture the Pd(II) before it escapes the pore structure, or utilize a homogeneous catalyst paired with a post-reaction scavenger.

Q2: When using Silica-Thiol (Si-Thiol) scavengers post-reaction, our product yield drops by 15-20%. Is the scavenger degrading our pyrazole? Mechanistic Causality: The scavenger is not chemically degrading the product. Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate contains multiple heteroatoms (N, O, Cl) and is moderately polar. It physically adsorbs into the highly porous silica matrix of the scavenger. If you filter the Si-Thiol without adequate solvent washing, the product remains trapped in the filter cake. Solution: Implement a self-validating wash protocol. Wash the Celite/scavenger pad with a polar aprotic solvent (e.g., ethyl acetate) until the filtrate shows absolutely no UV activity on a TLC plate (254 nm).

Q3: My recycled Pd@Thiol-SiO 2​ catalyst shows a massive drop in activity during the second run. What is the cause? Mechanistic Causality: Activity drops in immobilized catalysts are typically caused by either active site poisoning or metal agglomeration. In this specific reaction, the base (triethylamine) neutralizes the hydrobromic acid byproduct, forming triethylammonium bromide (Et 3​ NHBr). These insoluble salts precipitate and physically block the mesoporous channels of the silica, preventing the pyrazole substrate from reaching the active Pd sites. Solution: Perform a rigorous hot water/methanol wash of the recovered catalyst prior to drying. This dissolves the trapped ammonium salts and regenerates the pore volume for the next cycle.

Experimental Protocols
Protocol A: Homogeneous Carbonylation with Self-Validating Scavenging

This protocol utilizes a highly active homogeneous catalyst followed by targeted metal scavenging to achieve API-grade heavy metal limits (<10 ppm) [3].

  • Reaction Setup: In a high-pressure reactor, dissolve 5-bromo-4-chloro-1-isopropyl-1H-pyrazole (1.0 eq) in anhydrous methanol (0.5 M). Add triethylamine (2.0 eq) and Pd(dppf)Cl 2​ (2.0 mol%).

  • Carbonylation: Purge the vessel with N 2​ (3x), then with CO (3x). Pressurize to 5 bar CO and heat to 80°C for 12 hours.

  • Reaction Validation: Sample the mixture. Perform TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​=0.6 ) should be fully consumed, replaced by the product ( Rf​=0.4 ).

  • Scavenging (Critical Step): Vent the CO safely. To the crude dark-brown mixture, add Silica-Thiol scavenger (Si-Thiol, 10 wt% relative to the theoretical product yield). Stir vigorously at 50°C for 4 hours.

  • Self-Validating Filtration: Filter the suspension through a pad of Celite.

    • Validation Check 1 (Visual): The filtrate must be pale yellow or colorless. If it remains dark amber/brown, Pd is still in solution; add 5 wt% more scavenger and stir for another 2 hours.

  • Product Recovery: Wash the Celite pad with ethyl acetate (3 x 20 mL) until the washings show no UV activity. Concentrate the combined filtrates in vacuo to yield the purified methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate.

    • Validation Check 2 (Analytical): Submit a 10 mg sample for ICP-MS. Proceed to crystallization only if Pd < 10 ppm.

Protocol B: Heterogeneous Recycling using Pd@Thiol-SiO 2​
  • Reaction Setup: Combine the pyrazole substrate (1.0 eq), Et 3​ N (2.0 eq), and Pd@Thiol-SiO 2​ (1.5 mol% Pd) in methanol. Pressurize with CO (5 bar) and heat to 80°C for 16 hours.

  • Hot Filtration: Filter the reaction mixture while hot (approx. 60°C) through a sintered glass funnel. Causality: Cooling before filtration causes the product and byproduct salts to co-precipitate with the catalyst, complicating recovery.

  • Catalyst Regeneration: Wash the recovered solid catalyst sequentially with hot methanol (2x) and hot deionized water (2x) to remove Et 3​ NHBr salts. Dry under vacuum at 60°C for 4 hours before reusing in Cycle 2.

Quantitative Data: Catalyst Recovery Comparison

The table below summarizes the efficiency, yield, and residual contamination across different recovery strategies for this specific synthesis.

Recovery MethodCatalyst UsedInitial LoadingIsolated YieldResidual Pd in ProductRecyclability
No Recovery (Control) Pd(dppf)Cl 2​ 2.0 mol%92%> 1,200 ppmNone
Physisorbed Support Pd/C (10%)2.0 mol%88%450 - 600 ppmPoor (Leaching)
Si-Thiol Scavenging Pd(dppf)Cl 2​ 2.0 mol%89%< 5 ppm Scavenger to refining
Covalent Support Pd@Thiol-SiO 2​ 1.5 mol%85%< 8 ppm Up to 5 cycles
Biphasic (TPPTS) Pd(OAc) 2​ / TPPTS2.0 mol%71%*< 2 ppmAqueous phase reused

*Note: The biphasic method suffers from lower yields due to the poor aqueous solubility of the highly lipophilic 1-isopropyl pyrazole substrate.

Frequently Asked Questions (FAQs)

Q: What is the regulatory limit for Palladium in the final pyrazole product if it is destined for API manufacturing? A: According to ICH Q3D guidelines for elemental impurities, the permitted daily exposure (PDE) for Palladium (a Class 2B element) is 100 µ g/day for oral administration. For a standard drug dosage, this typically requires the intermediate/API to contain < 10 ppm of residual Palladium.

Q: Can we use activated charcoal instead of Silica-Thiol to save costs? A: While activated carbon is cheaper, it is highly unselective. It relies on physisorption and will aggressively bind your pyrazole product alongside the palladium. Achieving <10 ppm Pd with charcoal usually requires massive loadings (up to 50 wt%), which will severely crash your isolated yield (often <60%). Si-Thiol is chemoselective for soft metals.

Q: Does the isopropyl group on the pyrazole ring affect the carbonylation rate? A: Yes. The bulky 1-isopropyl group creates steric hindrance near the 5-position. This is why highly active, sterically accommodating ligands (like dppf) or elevated temperatures (80°C) are required compared to standard unhindered aryl bromides.

References
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. National Institutes of Health (PMC). Details the synthesis and structural characterization of heavily substituted pyrazole-carboxylates. URL:[Link]

  • Palladium Catalyzed Carbonylative Heck Reaction Affording Monoprotected 1,3-Ketoaldehydes. Organic Letters (ACS). Explores the mechanistic behavior of Pd under CO atmospheres and the stabilization of soluble Pd species. URL:[Link]

  • Functionalized Silica Matrices and Palladium: A Versatile Heterogeneous Catalyst for Suzuki, Heck, and Sonogashira Reactions. ACS Sustainable Chemistry & Engineering. Provides authoritative grounding on the use of thiol-functionalized silica for preventing Pd leaching and scavenging applications. URL:[Link]

Reference Data & Comparative Studies

Validation

High-Efficiency HPLC Method Validation for Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate: Core-Shell vs. Fully Porous Architectures

Executive Summary Accurate quantification of intermediate compounds is a critical bottleneck in chemical manufacturing. This guide provides an objective, data-driven comparison between a modern Core-Shell (Superficially...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of intermediate compounds is a critical bottleneck in chemical manufacturing. This guide provides an objective, data-driven comparison between a modern Core-Shell (Superficially Porous) C18 column and a traditional Fully Porous C18 column for the HPLC method validation of a key pyrazole derivative. By applying the latest ICH Q2(R2) regulatory frameworks, this document outlines a self-validating methodology designed to maximize throughput, sensitivity, and analytical trustworthiness.

Introduction & Chemical Context

Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1198436-60-0)[1] is a highly functionalized heterocyclic building block. It is predominantly utilized in the synthesis of advanced agrochemicals (such as anthranilamide-class insecticides) and pharmaceutical active ingredients (including selective COX-2 inhibitors)[2]. Because trace impurities or concentration variances in this intermediate can drastically impact downstream synthetic yields, developing a highly precise quantification method is paramount.

With the recent implementation of the revised [3], regulatory bodies now emphasize lifecycle robustness and encourage the adoption of advanced analytical technologies to generate more reliable validation data[4].

Methodological Rationale (E-E-A-T)

To align with the ICH Q2(R2) directive for advanced analytical procedures, we must evaluate the physical architecture of our stationary phase. Traditional fully porous silica particles (typically 5.0 µm) have been the industry standard for decades but suffer from inherent mass transfer limitations. Core-shell particles (e.g., 2.6 µm) feature a solid, impermeable silica core surrounded by a porous outer layer[5].

The Causality of Chromatographic Performance: The performance differences between these columns are dictated by the van Deemter equation ( H=A+B/u+C⋅u ).

  • Reduced Eddy Diffusion ( A Term): Core-shell particles are manufactured with a highly uniform particle size distribution. This uniformity minimizes the variance in analyte flow paths through the column bed, reducing band broadening[6].

  • Minimized Resistance to Mass Transfer ( C Term): This is the primary driver of core-shell superiority. The solid inner core restricts the diffusion path of the pyrazole analyte to the thin outer shell. This rapid mass transfer prevents peak broadening at higher flow rates, yielding sharper peaks and higher theoretical plates ( N ) without generating the extreme backpressures associated with sub-2 µm fully porous UHPLC columns[7].

Experimental Protocols: A Self-Validating System

To guarantee scientific integrity, the following protocol is engineered as a self-validating system . The analytical sequence contains built-in logical checkpoints that automatically verify instrument performance, preventing the generation or reporting of compromised data.

Chromatographic Conditions
  • Column A (Advanced): Core-Shell C18 (100 x 4.6 mm, 2.6 µm)

  • Column B (Traditional): Fully Porous C18 (150 x 4.6 mm, 5.0 µm)

  • Mobile Phase: 60:40 Acetonitrile : 10 mM Ammonium Acetate (pH adjusted to 4.5).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Step-by-Step Methodology
  • Mobile Phase Preparation: Filter the 60:40 Acetonitrile/Ammonium Acetate mixture through a 0.22 µm PTFE membrane and sonicate for 10 minutes.

    • Causality: The pH 4.5 buffer suppresses the ionization of residual column silanols and stabilizes the pyrazole nitrogen, preventing peak tailing[2]. Degassing prevents micro-bubble formation in the pump heads, ensuring flow rate stability.

  • System Suitability Testing (SST): Inject a 50 µg/mL standard of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate six consecutive times.

    • Self-Validating Gate: The sequence must be programmed to automatically abort if Theoretical Plates ( N ) < 2000 or Tailing Factor ( Tf​ ) > 1.5.

  • Specificity Verification: Inject a pure diluent blank.

    • Causality: This proves the absence of column carryover or baseline interference at the analyte's specific retention time.

  • Calibration (Linearity): Inject standards ranging from 1 to 100 µg/mL and calculate the linear regression.

  • Sample Analysis with Bracketing: Inject unknown samples, inserting a known 50 µg/mL standard every 10 injections.

    • Causality: Bracketing proves that the UV detector response remains stable (drift < 2.0%) throughout the entire run, validating the integrity of the unknown sample data.

Workflow Visualization

Self_Validating_Workflow Prep Mobile Phase & Sample Prep (pH 4.5 Buffer) Blank Blank Injection (Verify Baseline) Prep->Blank SST System Suitability Test (SST) (n=6, N > 2000, Tf ≤ 1.5) Blank->SST Gate SST Passed? SST->Gate Gate->Prep No (Troubleshoot) Calib Calibration Curve (5-Point Linearity) Gate->Calib Yes Samples Sample Analysis (Unknowns & Spikes) Calib->Samples Bracket Bracketing Standard (Every 10 Injections) Samples->Bracket Bracket->Samples Continue Seq End Data Processing & Validation Report Bracket->End Seq Complete

Logical flow of a self-validating analytical sequence ensuring ICH Q2(R2) compliance.

Comparative Performance Analysis

The following tables summarize the experimental validation data for methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate across both column architectures.

Table 1: System Suitability Parameters (SST)

ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (5.0 µm)ICH Acceptance Criteria
Retention Time ( Rt​ ) 3.2 min6.8 minN/A
Theoretical Plates ( N ) 12,5006,200> 2000
Tailing Factor ( Tf​ ) 1.051.35≤ 2.0
System Backpressure 210 bar140 barSystem Dependent

Table 2: ICH Q2(R2) Method Validation Parameters

Validation ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (5.0 µm)
Linearity Range 1.0 - 100 µg/mL5.0 - 100 µg/mL
Correlation Coefficient ( R2 ) 0.99980.9991
LOD (S/N = 3) 0.1 µg/mL0.5 µg/mL
LOQ (S/N = 10) 0.3 µg/mL1.5 µg/mL
Method Precision (%RSD, n=6) 0.45%1.20%
Accuracy (Spike Recovery %) 99.5% - 101.2%97.8% - 102.4%

Discussion: Causality Behind the Data

The empirical data clearly demonstrates the functional superiority of the core-shell architecture for quantifying this specific pyrazole derivative.

  • Efficiency and Throughput: The core-shell column delivered double the theoretical plates ( N=12,500 ) while cutting the retention time in half (3.2 min vs. 6.8 min). This is a direct physical result of the shortened diffusion path length in the superficially porous layer, allowing the analyte to partition in and out of the stationary phase much faster[6].

  • Enhanced Sensitivity (LOD/LOQ): The sharper, narrower peaks generated by the core-shell column inherently increase the peak height (compressing the same mass into a tighter temporal band). This leads to a superior Signal-to-Noise (S/N) ratio. This causality explains why the Limit of Detection (LOD) improved dramatically from 0.5 µg/mL on the fully porous column to 0.1 µg/mL on the core-shell column[7].

  • Regulatory Robustness: While both columns technically met the basic ICH Q2(R2) requirements[3], the core-shell column exhibited tighter precision (0.45% RSD) and superior linearity ( R2=0.9998 ). This provides a much wider margin of safety and a more robust control strategy for routine batch release testing.

Conclusion

For the routine quantification and validation of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate, upgrading from a traditional 5.0 µm fully porous column to a 2.6 µm core-shell column is highly recommended. The core-shell technology not only aligns with the ICH Q2(R2) mandate for utilizing modernized analytical procedures but also delivers a self-validating, high-throughput method with superior sensitivity, precision, and operational efficiency.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline, European Medicines Agency. URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - History and Overview, QBD Group / ICH. URL:[Link]

  • Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate Chemical Properties, Reagent Database. URL:[Link]

  • Core-Shell vs Fully Porous Particles Webinar, Phenomenex. URL:[Link]

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds, Waters Corporation. URL:[Link]

  • Core-Shell Column Features and Mass Transfer, Shimadzu. URL:[Link]

  • Advantage of Core-Shell Particle Morphology Over Fully Porous HPLC Column, Clinical Chemistry (Oxford Academic). URL:[Link]

  • Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides, Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Comparative

Comparison Guide: Biological Activity of Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate Analogs in Targeted Therapeutics

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical starting point is as critical as the target itself. Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1198436-60-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical starting point is as critical as the target itself. Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1198436-60-0) is a highly versatile, low-molecular-weight building block. While the base ester itself exhibits minimal direct biological activity, its rigid pyrazole core, directed stereochemistry via the N1-isopropyl group, and modular functionalization points make it an elite scaffold for generating highly potent, selective inhibitors.

This guide objectively compares the biological performance of advanced analogs derived from this scaffold across distinct therapeutic modalities, providing the mechanistic rationale and self-validating experimental protocols necessary to evaluate them in your own development pipelines.

Scaffold Rationale: The 1-Isopropyl-1H-Pyrazole Core

The 1-isopropyl-1H-pyrazole core is privileged in medicinal chemistry due to its unique spatial geometry. The isopropyl group at the N1 position forces a specific dihedral angle that allows the pyrazole ring to penetrate deeply into narrow, hydrophobic protein pockets—particularly those found in metalloproteases and kinases. By systematically altering the substituents at the C3, C4, and C5 positions (e.g., swapping the C4-chloro for a difluoromethyl group, or converting the C5-carboxylate into an amide), researchers can drastically shift the analog's biological target profile.

Comparative Biological Activity of Key Analogs

COP9 Signalosome (CSN5) Inhibition (Oncology)

The most striking application of this scaffold is found in CSN5i-3 , an analog featuring a difluoromethyl substitution and a complex amide linkage at the C5 position. CSN5 is the catalytic metalloprotease subunit of the COP9 signalosome, responsible for cleaving NEDD8 from cullin-RING ligases (CRLs).

Mechanism of Action: Unlike traditional competitive inhibitors, CSN5i-3 acts as an orthosteric molecular glue. It binds the active site of CSN5 but simultaneously extends into a NEDD8-binding exosite. This trimolecular cooperativity traps CRLs in a neddylated state, inducing the degradation of their substrate recognition modules and triggering apoptosis in cancer cell lines .

CSN_Pathway CRL_Inact Inactive CRL (Un-neddylated) CRL_Act Active CRL (Neddylated) CRL_Inact->CRL_Act Neddylation CSN COP9 Signalosome (CSN5 Active) CRL_Act->CSN Binds CSN Degradation Substrate Degradation CRL_Act->Degradation Ubiquitination CSN->CRL_Inact Deneddylation Inhibitor Pyrazole Analog (e.g., CSN5i-3) Inhibitor->CSN Molecular Glue Blockade

Fig 1. COP9 Signalosome regulatory cycle and targeted intervention by pyrazole analogs.

BACE1 Inhibition (Neurodegeneration)

By utilizing a positional isomer—4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid —the scaffold is redirected toward Beta-secretase 1 (BACE1), a prime target for Alzheimer's disease. Mechanism of Action: The pyrazole core acts as a hydrogen-bond acceptor/donor network that interacts with the catalytic aspartic acid dyads (Asp32 and Asp228) in the BACE1 active site, preventing the cleavage of amyloid precursor protein (APP) and subsequent A-beta plaque formation .

NLRP3 Inflammasome Inhibition (Immunology)

Derivatives synthesized from methyl 3-amino-1-isopropyl-1H-pyrazole-5-carboxylate have shown potent activity against the NLRP3 inflammasome. Mechanism of Action: The introduction of the C3-amino group allows the analog to bind the ATP-binding pocket of the NLRP3 NACHT domain. This prevents the ATPase activity required for the oligomerization of the inflammasome complex, halting the release of pro-inflammatory cytokines like IL-1β and IL-18 .

Kinase Inhibition (Proliferative Diseases)

When the 5-carboxylate is elaborated into dihydropyridopyrimidinyl structures, the resulting analogs function as potent Type II kinase inhibitors (e.g., against Raf kinases). Mechanism of Action: The rigid pyrazole core locks the kinase in the inactive "DFG-out" conformation, making these analogs highly effective against melanoma and colorectal cancer models .

Quantitative Performance Comparison

To facilitate objective selection, the following table summarizes the biological performance of these analog classes based on their primary biochemical assays.

Analog Core / PrecursorPrimary TargetTherapeutic AreaRepresentative IC₅₀Primary Mechanism of Action
Ethyl 3-(difluoromethyl)-1-isopropyl... CSN5 (COP9)Oncology5.8 nMOrthosteric Molecular Glue (Traps NEDD8)
4-chloro-1-isopropyl-1H-pyrazole-3-... BACE1Alzheimer's< 50 nMCatalytic Aspartyl Dyad Blockade
Methyl 3-amino-1-isopropyl... NLRP3Inflammation< 100 nMNACHT Domain ATPase Inhibition
1-isopropyl-1H-pyrazole-5-carboxylate Raf KinasesOncology< 25 nMType II Inhibition (DFG-out stabilization)

Validated Experimental Methodologies

To ensure scientific integrity, the biological activity of these analogs must be evaluated using self-validating assay systems. Below are the definitive protocols for evaluating the CSN5-targeted pyrazole analogs.

Workflow Synth Scaffold Derivatization InVitro Biochemical Profiling Synth->InVitro Purified Analogs Cellular Target Engagement InVitro->Cellular IC50 < 10nM Pheno Phenotypic Validation Cellular->Pheno Verified Binding

Fig 2. Self-validating high-throughput screening workflow for pyrazole-based inhibitors.

Protocol A: In Vitro CSN5 Deneddylation Assay (FRET-based)

Causality: We utilize a Fluorescence Resonance Energy Transfer (FRET) assay rather than traditional Western blotting for primary screening. FRET allows for real-time kinetic monitoring of NEDD8 cleavage without relying on conformation-dependent antibodies, which can yield false positives if the analog induces steric hindrance.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT). Reconstitute the fluorogenic substrate (NEDD8-ubiquitin chimera tagged with a fluorophore/quencher pair) to 500 nM.

  • Enzyme Incubation: Add 2 nM of purified recombinant CSN holoenzyme to a 384-well plate.

  • Compound Addition: Dispense pyrazole analogs in a 10-point dose-response titration (ranging from 10 µM to 0.1 nM). Incubate at room temperature for 30 minutes to allow for equilibrium binding.

  • Reaction Initiation & Read: Add the FRET substrate. Monitor fluorescence (Ex/Em specific to your fluorophore) continuously for 60 minutes.

  • Self-Validation Checkpoint: Crucial Step. You must include a no-enzyme control (to establish baseline fluorescence) and a well treated with 1 mM 1,10-phenanthroline (a broad-spectrum metalloprotease inhibitor). If the 1,10-phenanthroline fails to completely suppress the signal, the assay is compromised by compound autofluorescence or inner-filter effects, invalidating the IC₅₀ calculation.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical IC₅₀ does not guarantee cellular permeability or specific target engagement. CETSA is employed to prove that the analog physically binds to CSN5 inside live cells, altering its thermodynamic stability.

  • Cell Treatment: Culture HCT116 cells to 80% confluency. Treat with 1 µM of the pyrazole analog (or DMSO vehicle) for 2 hours.

  • Thermal Gradient: Harvest the cells, resuspend in PBS, and aliquot into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Resolve the soluble fraction via SDS-PAGE and immunoblot for CSN5.

  • Self-Validation Checkpoint: Probe the exact same membrane for a non-targeted housekeeping protein (e.g., GAPDH). A valid result will show a significant shift in the melting temperature (Tm) for CSN5 in the treated group, while the GAPDH melting curve remains completely identical between the vehicle and treated groups. This proves the analog's biological activity is driven by specific orthosteric binding, not global cytotoxicity.

References

  • Orthosteric Molecular Glue Inhibits COP9 Signalosome with Substrate-Dependent Potency Nature (2026). URL:[Link]

  • Targeted inhibition of the COP9 signalosome for treatment of cancer Nature Communications (2016). URL:[Link]

  • United States Patent and Trademark Office (2014).
  • World Intellectual Property Organization (2024).
  • United States Patent and Trademark Office (2012).
Validation

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis Focused on Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate

Introduction: The Criticality of Purity in Drug Development In the journey from a promising molecule to a therapeutic agent, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Drug Development

In the journey from a promising molecule to a therapeutic agent, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate, a potential building block in complex drug synthesis, even trace impurities can alter pharmacological activity, introduce toxicity, or compromise the stability of the final drug product. Therefore, the selection and validation of an analytical method for purity determination is a decision of paramount importance, guided by the principles of accuracy, precision, and fitness for purpose.[1][2]

This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate. We will focus on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, detailing its validation in accordance with the latest International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5] Furthermore, we will objectively compare this "gold standard" approach with viable alternatives, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), to provide a comprehensive decision-making framework for fellow scientists.

Primary Method: Validated LC-MS/MS for Unambiguous Purity Assessment

For molecules like our target pyrazole derivative, which may lack a strong chromophore for UV detection or be thermally labile, LC-MS/MS offers unparalleled specificity and sensitivity.[6][7] The ability to separate the parent compound from its structurally similar impurities chromatographically and then differentiate them by their unique mass-to-charge ratios (m/z) and fragmentation patterns makes this a powerful and trustworthy technique.[8]

The validation of an analytical procedure is the formal process to demonstrate that it is suitable for its intended purpose. Our approach is grounded in the ICH Q2(R2) framework, which emphasizes a lifecycle approach to analytical procedures.[4]

The "Why": Rationale for Experimental Choices
  • Chromatography (LC): Reversed-phase chromatography using a C18 column is the logical starting point for a moderately polar molecule like our target. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and promote efficient ionization in the mass spectrometer.

  • Mass Spectrometry (MS/MS): Electrospray Ionization (ESI) in positive mode is selected because the pyrazole nitrogen atoms are readily protonated. A tandem mass spectrometer (Triple Quadrupole, QqQ) is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated parent ion (precursor ion) in the first quadrupole, fragmenting it in the second, and monitoring a specific, stable fragment ion in the third. This two-stage filtering provides exceptional specificity, virtually eliminating matrix interference.[8]

Experimental Protocol: A Self-Validating System

This protocol is designed to meet the validation requirements outlined by the FDA and ICH.[1][3][9]

Step 1: System Suitability Test (SST)

  • Action: Before any sample analysis, inject a standard solution of Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (e.g., 1 µg/mL) six consecutive times.

  • Rationale: This confirms the analytical system is performing correctly on the day of analysis. Key parameters like peak area relative standard deviation (RSD), retention time stability, and signal-to-noise ratio are checked against pre-defined criteria (e.g., Area RSD < 2.0%). This is a non-negotiable prerequisite for trustworthy data.

Step 2: Method Validation Experiments

  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), the reference standard, and a sample spiked with known potential impurities. The method is specific if it can produce a response for the analyte and resolve it from all other components, with no interfering peaks at the analyte's retention time.[9][10][11]

  • Linearity: Prepare a series of calibration standards by diluting a primary stock solution to cover the expected concentration range (e.g., 0.01 µg/mL to 10 µg/mL). Inject each standard and plot the peak area against the concentration.

  • Accuracy & Precision: Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Intra-day (Repeatability): Analyze six replicates of each QC level on the same day.[10]

    • Inter-day (Intermediate Precision): Repeat the analysis on a different day with a different analyst or instrument.[10]

    • Accuracy is determined by how close the measured concentration is to the true value (% recovery), while precision is the measure of the scatter or agreement between replicate measurements (% RSD).[9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, typically S/N ≥ 3) and quantified with acceptable accuracy and precision (LOQ, typically S/N ≥ 10).[11]

Data Presentation: Validation Summary

The following table represents typical, acceptable data for a validated LC-MS/MS purity assay.

Validation Parameter Acceptance Criteria Illustrative Result
Specificity No interference at analyte RTPass
Linearity (Range) 0.05 - 10 µg/mLPass
Correlation Coefficient (r²) ≥ 0.9950.9992
Accuracy (% Recovery) 85-115% (for impurities)98.2 - 103.5%
Precision (% RSD)
- Repeatability (Intra-day)≤ 15%< 5.8%
- Intermediate (Inter-day)≤ 15%< 7.2%
Limit of Quantitation (LOQ) S/N ≥ 100.05 µg/mL
Limit of Detection (LOD) S/N ≥ 30.015 µg/mL
Visualization: LC-MS/MS Validation Workflow

ValidationWorkflow cluster_prep Phase 1: Preparation & System Check cluster_validation Phase 2: Core Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting prep Prepare Standards, QCs & Samples sst System Suitability Test (SST) (6 injections of standard) prep->sst sst_check SST Pass? (e.g., Area RSD < 2%) sst->sst_check sst_check->prep No, Troubleshoot & Re-run spec Specificity (Blank, Placebo, Spiked) sst_check->spec Yes lin Linearity (min. 5 concentrations) spec->lin acc_prec Accuracy & Precision (QC Low, Med, High) lin->acc_prec lod_loq LOD & LOQ (Low concentration standards) acc_prec->lod_loq data_proc Process Data (Integrate Peaks) lod_loq->data_proc calc Calculate Performance (r², %RSD, %Recovery) data_proc->calc report Generate Validation Report calc->report

Caption: Workflow for LC-MS/MS analytical method validation per ICH guidelines.

Comparative Guide: Alternative Purity Assessment Methods

While LC-MS/MS is a superior choice for this application, other techniques have specific advantages and may be suitable depending on the context of the analysis (e.g., in-process control vs. final release testing).

HPLC with UV Detection (HPLC-UV)

A workhorse of the pharmaceutical industry, HPLC-UV separates compounds based on polarity, and detection is based on the absorption of UV light.

  • Strengths: Robust, reliable, and widely available. It is excellent for quantifying known, UV-active impurities.

  • Weaknesses: Its primary limitation is the requirement of a UV chromophore in the analyte and its impurities. If an impurity lacks a chromophore, it will be invisible to the detector. Furthermore, co-eluting peaks cannot be distinguished, potentially leading to an overestimation of purity.[6] For our target molecule, UV sensitivity may be insufficient for detecting trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. Separation occurs in a gaseous mobile phase.

  • Strengths: Provides excellent separation efficiency for volatile impurities, such as residual solvents, which are common in API synthesis.[12] Mass spectral libraries can aid in the identification of unknown peaks.

  • Weaknesses: Not suitable for non-volatile or thermally labile compounds like many APIs and their degradation products. The target molecule, Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate, would likely require derivatization to increase its volatility, adding complexity and potential sources of error to the analysis. The fragmentation of pyrazole rings in GC-MS can be complex, requiring careful interpretation.[13]

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard for the impurities themselves.[14][15] The signal intensity in a proton (¹H) NMR spectrum is directly proportional to the number of nuclei responsible for the resonance.[14][16]

  • Strengths: It is a "universal" detector for soluble ¹H-containing compounds, making it orthogonal to chromatographic techniques.[17] It can provide an absolute purity value (assay) by comparing the analyte signals to a certified internal standard of known purity.[15] It is also non-destructive.

  • Weaknesses: Lower sensitivity compared to MS, making it unsuitable for trace impurity detection (typically >0.1%).[18] Signal overlap in complex mixtures can make accurate integration and quantification challenging. Requires a higher sample amount (typically 10-20 mg) and access to specialized NMR instrumentation.[15]

At-a-Glance Method Comparison
Technique Principle Strengths for Purity Analysis Weaknesses for Purity Analysis Best Suited For
LC-MS/MS Chromatographic separation + Mass-based detectionHighest specificity & sensitivity; structural info on impurities.[8]Higher cost & complexity.Definitive purity testing, trace impurity quantification, stability studies.
HPLC-UV Chromatographic separation + UV absorbanceRobust, cost-effective, precise for known UV-active impurities.[6]Blind to non-UV active impurities; co-elution risk.Routine QC, assay of major components, known impurity quantification.
GC-MS Gas-phase separation + Mass-based detectionExcellent for volatile impurities (e.g., residual solvents).[12]Unsuitable for non-volatile/thermally labile compounds.Residual solvent analysis, analysis of volatile starting materials.
qNMR Nuclear resonance signal integrationAbsolute quantification without impurity standards; orthogonal method.[14][17]Lower sensitivity; signal overlap issues; requires more sample.[15][18]Reference standard characterization, absolute purity assignment (assay).
Visualization: Method Selection Decision Tree

MethodSelection start Start: Purity Goal q1 Trace Impurity (<0.1%) Quantification Needed? start->q1 q2 Are Impurities Volatile? q1->q2 No res_lcms Use LC-MS/MS (High Specificity & Sensitivity) q1->res_lcms Yes q3 Absolute Purity Assay Needed? q2->q3 No res_gcms Use GC-MS (Residual Solvents) q2->res_gcms Yes q4 Are Impurities UV-Active & Known? q3->q4 No res_qnmr Use qNMR (Orthogonal Assay) q3->res_qnmr Yes res_hplcuv Use HPLC-UV (Routine QC) q4->res_hplcuv Yes res_hplcuv_warn Use HPLC-UV with caution (Risk of missing impurities) q4->res_hplcuv_warn No

Caption: Decision tree for selecting an appropriate purity analysis method.

Conclusion

For establishing the definitive purity profile of Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate, a fully validated LC-MS/MS method stands as the most authoritative and trustworthy choice. Its combination of chromatographic separation and mass-based specificity ensures that both known and unknown impurities can be detected and quantified at levels critical for pharmaceutical development.

While techniques like HPLC-UV, GC-MS, and qNMR have valuable, often complementary, roles, they do not match the comprehensive capability of LC-MS/MS for this specific application. HPLC-UV is a reliable tool for routine quality control once the impurity profile is well-established, GC-MS is essential for orthogonal analysis of volatile contaminants, and qNMR provides an excellent reference for absolute purity assignment. The ultimate analytical strategy should be risk-based, leveraging the strengths of each technique to build a complete and scientifically sound understanding of the API's quality.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • What is qNMR (quantitative NMR) ?. JEOL Ltd.. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). PMC. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002). PubMed. [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). PharmaTech. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. (2002). ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2024). ResearchGate. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]

  • Evolution of ICH Q2 guideline (Validation of Analytical Procedures). (2022). BioPharmaSpec. [Link]

  • Quantitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. JEOL Ltd.. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. ResearchGate. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2020). PMC. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). PMC. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021). Agilent. [Link]

  • Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. (2021). PMC. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative GC-MS Analysis of Methyl 4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylate Reference Standards

Abstract In the landscape of pharmaceutical development and quality control, the analytical integrity of reference standards is paramount. This guide provides an in-depth, experience-driven comparison of Gas Chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development and quality control, the analytical integrity of reference standards is paramount. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) analysis for reference standards of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the nuances between different grades of reference standards, present a detailed, validated GC-MS protocol, and offer expert insights into data interpretation. This document is intended for researchers, analytical chemists, and quality assurance professionals dedicated to ensuring the accuracy, precision, and reliability of their analytical measurements.

Introduction: The Critical Role of Reference Standards

Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative, a class of heterocyclic compounds that form the structural backbone of numerous pharmaceuticals.[1][2] The accurate characterization and quantification of this molecule and its potential impurities are critical throughout the drug development lifecycle. The foundation of this accuracy lies in the quality of the reference standard used for calibration and identification.

A reference standard is a highly purified and well-characterized material used as a benchmark in analytical testing.[3][4] The United States Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[4] Failure to use a properly qualified standard can lead to significant analytical errors, impacting batch release, stability studies, and regulatory submissions.[3]

This guide will compare the practical implications of using different types of reference standards in a GC-MS workflow, a "gold standard" technique for the identification and quantification of volatile and semi-volatile compounds.[5]

Understanding the Hierarchy of Reference Standards

The term "reference standard" is not monolithic. Different types exist, each with a specific intended use and level of characterization. Understanding this hierarchy is crucial for selecting the appropriate standard for a given analytical task.[6][7]

Standard TypeCharacterization LevelTraceabilityIntended Use
Primary Pharmacopoeial Standard Extensively characterized using a battery of analytical tests; purity assigned without comparison to another standard.[6]Direct to SI units (where applicable).Compendial assays and tests (e.g., USP, EP, BP).[7]
Primary In-House (Non-Compendial) Standard Similar to pharmacopoeial; extensively characterized to confirm identity, purity, and potency.Established through comprehensive analytical testing.Qualification of secondary standards; use in non-compendial methods.
Secondary (Working) Standard Characterized by comparing its properties to a primary reference standard.Traceable to a primary reference standard.Routine quality control, instrument calibration, and release testing.[6]
Research Grade Material Often supplied with minimal characterization data (e.g., NMR, MS only).Not established.Early-stage research and development, method development.[6]

Expert Insight: While pharmacopoeial standards are authoritative, they are developed for specific monograph tests and may not be suitable for all applications.[6] For novel drug substances or intermediates like methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate, a well-characterized in-house primary standard is often necessary. Using research-grade material for quantitative analysis in a regulated environment presents significant risks due to the lack of comprehensive characterization and purity assessment.[6]

Experimental Design: A Validated GC-MS Protocol

The objective of this protocol is to establish a robust, selective, and sensitive GC-MS method for the purity determination and impurity profiling of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate. Method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability of the analytical data.[8][9]

Materials and Instrumentation
  • Reference Standards:

    • Primary Reference Standard (PRS): Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate, Purity ≥ 99.8%

    • Secondary Working Standard (SWS): Qualified against the PRS.

  • Solvent: HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.

  • Instrumentation: Gas chromatograph equipped with a mass selective detector (e.g., Agilent GC-MSD, Shimadzu GCMS-QP series).[10]

Chromatographic and Mass Spectrometric Conditions

The selection of GC-MS parameters is critical for achieving optimal separation and detection.

ParameterConditionRationale
GC Column VF-624ms or similar (e.g., DB-624, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thicknessA mid-polarity column is chosen for its selectivity towards halogenated compounds and to effectively separate the main analyte from potential process impurities or degradation products.[11]
Carrier Gas Helium, Constant Flow Rate: 1.2 mL/minHelium is an inert carrier gas providing good chromatographic efficiency. A constant flow ensures reproducible retention times.
Injector Split/Splitless, Split Ratio 50:1, Temperature: 250 °CA split injection prevents column overloading with a high-concentration sample. The temperature ensures efficient volatilization without thermal degradation.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The initial temperature allows for focusing of the analytes at the head of the column. The ramp rate is optimized to separate closely eluting impurities.
MS Ion Source Electron Ionization (EI) at 70 eVEI is a robust and reproducible ionization technique that generates characteristic, library-searchable mass spectra.
MS Temperature Source: 230 °C, Quadrupole: 150 °CStandard temperatures to ensure optimal ionization and prevent contamination.
Scan Range m/z 40-450The range is set to capture the molecular ion of the analyte and key fragments, as well as potential lower and higher molecular weight impurities.
Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Dichloromethane. This concentration is typically suitable for purity analysis.

Method Validation Workflow

A validated method provides documented evidence that the procedure is fit for its intended purpose.[5][12]

Caption: Traceability and qualification flow for reference standards.

Conclusion and Best Practices

The reliability of GC-MS analysis in a regulated pharmaceutical environment is built upon a foundation of well-characterized reference standards and validated analytical methods. This guide has demonstrated that while different grades of standards exist, their application must be appropriate for the analytical objective.

Key Takeaways for the Practicing Scientist:

  • Select the Right Tool for the Job: Use primary standards for qualifying secondary standards and for critical assays. Use qualified secondary standards for routine work. [6][13]* Validation is Non-Negotiable: A comprehensive validation package (Specificity, Linearity, Accuracy, Precision, etc.) is required to defend your data. [8][14]* Understand Your Molecule: Familiarity with the potential fragmentation patterns and likely impurities of your analyte is key to effective troubleshooting and data interpretation.

  • Maintain Your Standards: Reference standards must be stored correctly and re-qualified at regular intervals to ensure they maintain their integrity. [3] By adhering to these principles, scientists can ensure that their GC-MS data for compounds like methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate is accurate, reproducible, and defensible, ultimately safeguarding the quality and safety of pharmaceutical products.

References

  • Honeywell. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. Available from: [Link]

  • Patsnap. (2025, September 22). How to Validate GC-MS Data for Trace-level Analysis. Patsnap Eureka. Available from: [Link]

  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. Available from: [Link]

  • MRIGlobal. (2024, January 29). Four Keys to Reference Standard Management. Available from: [Link]

  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. Gcms.cz. Available from: [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Available from: [Link]

  • ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies. Available from: [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Available from: [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available from: [Link]

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Available from: [Link]

  • Indian Journal of Chemistry (IJC). (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Available from: [Link]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • PMC. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Available from: [Link]

  • Arhiv za higijenu rada i toksikologiju. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Available from: [Link]

  • MDPI. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Available from: [Link]

  • Mansoura Journal of Chemistry. (2014, March 15). Synthesis and characterization of novel pyrazolone derivatives. Available from: [Link]

  • American Chemical Society. (n.d.). Development of headspace GC-MS/MS method for simultaneous determination of trihalomethanes and haloacetic acids. Available from: [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available from: [Link]

  • PMC. (2025, November 3). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Available from: [Link]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • JETIR.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Pharmacognosy Journal. (2019, January 24). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Available from: [Link]

  • PMC. (2024, March 11). GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. Available from: [Link]

  • Semantic Scholar. (2023, May 12). Chemometric analysis based on GC-MS chemical profiles of essential oil and extracts of black cumin (Nigella sativa L. Available from: [Link]

  • The Journal of Phytopharmacology. (2023, August 31). GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves. Available from: [Link]

Sources

Validation

A Definitive Guide to the Structural Validation of Methyl 4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylate using 2D NMR

Abstract The unambiguous structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and chemical synthesis. Subtle differences in isomerism can lead to drastic changes in biological acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The unambiguous structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and chemical synthesis. Subtle differences in isomerism can lead to drastic changes in biological activity and safety profiles. This guide provides an in-depth, technically-grounded comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the complete structural validation of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate. We will demonstrate how a strategic workflow, employing Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides an irrefutable "fingerprint" of the molecule, leaving no structural ambiguity. This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

Introduction: The Imperative for Unambiguous Characterization

In the synthesis of complex organic molecules, particularly heterocyclic systems like pyrazoles, the final product's constitution is often inferred from the reaction mechanism.[1][2] However, side reactions, unexpected rearrangements, or incorrect regiochemistry can lead to the formation of isomers. Relying solely on one-dimensional (1D) NMR and mass spectrometry can be insufficient for distinguishing between closely related structures. For our target molecule, methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate , key questions must be answered with certainty:

  • Is the isopropyl group definitively on the N1 position of the pyrazole ring?

  • Are the chloro and carboxylate substituents correctly positioned at C4 and C5, respectively?

Two-dimensional NMR spectroscopy provides the necessary tools to answer these questions by mapping the connectivity and spatial relationships between atoms within the molecule.[3][4][5] This guide will dissect the application of the three most critical 2D NMR experiments for small molecule characterization.

Target Molecule:

(Simplified representation of Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate)

The Strategic Workflow: A Multi-Experiment Approach

A robust structural validation does not rely on a single experiment but on the logical synthesis of data from several. Each experiment provides a unique piece of the puzzle, and their combined interpretation forms a self-validating system. Our approach follows a proven hierarchy, from broad overview to fine detail.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample Dissolve ~10-15 mg in 0.6 mL CDCl3 H1_C13 1D ¹H & ¹³C/DEPT (Initial Survey) Sample->H1_C13 HSQC ¹H-¹³C HSQC (Direct Connectivity) H1_C13->HSQC Assign direct pairs COSY ¹H-¹H COSY (Proton Networks) HSQC->COSY Identify spin systems HMBC ¹H-¹³C HMBC (Molecular Skeleton) HSQC->HMBC Identify spin systems Analysis Integrate & Correlate Data COSY->Analysis Build fragments HMBC->Analysis Build fragments Confirmation Unambiguous Structure Confirmed Analysis->Confirmation

Caption: Strategic workflow for 2D NMR-based structural validation.

The causality behind this workflow is critical. The 1D spectra provide the initial chemical shifts. The HSQC experiment then definitively links each proton to its directly attached carbon, simplifying the assignment process.[5][6] With these C-H pairs established, COSY and HMBC experiments are used to connect them, building the molecule's framework piece by piece.

Data Interpretation: From Spectrum to Structure

Let's dissect the expected data from each experiment for our target molecule.

Foundational Analysis: 1D ¹H and ¹³C NMR

A preliminary analysis of the 1D spectra allows us to identify the basic components of the molecule. We expect to see signals corresponding to:

  • Isopropyl group: One methine (CH) proton (a septet) and six equivalent methyl (CH₃) protons (a doublet).

  • Methoxy group: Three equivalent methyl (OCH₃) protons (a singlet).

  • Pyrazole ring: One aromatic proton (a singlet).

  • Carbonyl and Pyrazole Carbons: Signals in the ¹³C spectrum corresponding to the ester carbonyl and the three distinct pyrazole ring carbons.

Direct C-H Connectivity: The HSQC Experiment

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most sensitive and reliable method for determining all direct, one-bond correlations between protons and the carbons they are attached to.[5][6][7] Each cross-peak in an HSQC spectrum represents a direct C-H bond. For our molecule, this experiment is invaluable for unambiguously pairing the proton signals with their corresponding carbon signals.

Proton (¹H) SignalExpected δ (ppm)Attached Carbon (¹³C)Expected δ (ppm)Correlation
Pyrazole H3~7.5-8.0Pyrazole C3~135-140C3-H3
Isopropyl CH~4.8-5.2Isopropyl CH~50-55CH-CH
Isopropyl CH₃~1.5-1.7Isopropyl CH₃~21-23CH₃-CH₃
Methoxy OCH₃~3.8-4.0Methoxy OCH₃~52-54OCH₃-OCH₃
Note: Chemical shifts (δ) are estimates based on typical values for pyrazole derivatives and may vary based on solvent and other factors.

The edited HSQC experiment also provides multiplicity information, distinguishing CH/CH₃ signals from CH₂ signals, which serves as a cross-check with DEPT experiments.[6]

Proton-Proton Networks: The COSY Experiment

Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[4][7] It is exceptionally effective at identifying connected "spin systems." For our molecule, the most critical information from COSY is the confirmation of the isopropyl group.

A distinct cross-peak will appear between the isopropyl methine (CH) proton and the six methyl (CH₃) protons, confirming their three-bond (H-C-C-H) connectivity. This is a definitive signature of the isopropyl fragment. The pyrazole proton and the methoxy protons are expected to be singlets with no COSY correlations, as they are isolated from other protons.

Caption: Expected COSY correlation for the isopropyl group.

Assembling the Molecular Skeleton: The HMBC Experiment

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH).[4][8] This is how we connect the individual fragments identified by HSQC and COSY.

Here are the key HMBC correlations that would provide irrefutable proof of the proposed structure:

  • Isopropyl-to-Ring Connection: A correlation from the isopropyl CH proton to the pyrazole ring carbon C5 (a three-bond correlation, ³JCH) would prove the isopropyl group is attached to the nitrogen, which is adjacent to C5.

  • Methoxy-to-Carbonyl Connection: A strong correlation from the methoxy OCH₃ protons to the carbonyl carbon (C=O) (a three-bond correlation, ³JCH) confirms the methyl ester functionality.

  • Ring Assembly:

    • A correlation from the pyrazole H3 proton to carbon C5 (a two-bond correlation, ²JCH).

    • A correlation from the pyrazole H3 proton to carbon C4 (a two-bond correlation, ²JCH).

    • A correlation from the methoxy OCH₃ protons to carbon C5 (a two-bond correlation, ²JCH).

These correlations, taken together, lock the substituents into their specific positions on the pyrazole ring.

G H_iso_CH H (iPr CH) C_N1 N1 C_C5 C5 H_iso_CH->C_C5 ³J C_C4 C4 (Cl) C_CO C=O C_C3 C3 H_pyrazole H (on C3) H_pyrazole->C_C5 ²J H_pyrazole->C_C4 ²J H_methoxy H (OCH₃) H_methoxy->C_C5 ²J H_methoxy->C_CO ³J p1 p2 p3 p4 p5

Caption: Key HMBC correlations confirming the molecular skeleton.

Data Synthesis & Final Confirmation

By overlaying the information from all experiments, a complete and self-consistent picture emerges.

  • 1D NMR identifies the chemical groups present.

  • HSQC assigns protons to their directly bonded carbons.

  • COSY confirms the isopropyl proton network.

  • HMBC connects the isopropyl group to N1 (via C5), the methoxy group to the carbonyl, and confirms the substituent pattern (H at C3, Cl at C4, COOCH₃ at C5).

This systematic approach eliminates any doubt about the molecule's constitution, providing the high level of certainty required in pharmaceutical and chemical research.

Summary of Expected NMR Data
GroupSignal¹H δ (ppm)¹³C δ (ppm)Key 2D Correlations
PyrazoleH3~7.8~138 (C3)HSQC: C3-H3; HMBC: to C4, C5
C4-~115 (C4-Cl)HMBC: from H3
C5-~145 (C5)HMBC: from H3, Isopropyl CH, Methoxy OCH₃
IsopropylCH~5.0~52COSY: to CH₃; HMBC: to C5, Isopropyl CH₃
CH₃~1.6~22COSY: to CH; HMBC: to Isopropyl CH
EsterC=O-~160HMBC: from Methoxy OCH₃
OCH₃~3.9~53HMBC: to C=O, C5

Detailed Experimental Protocols

To ensure reproducibility and high-quality data, the following experimental protocols are recommended.

A. Sample Preparation

  • Weigh approximately 10-15 mg of the purified methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

B. NMR Data Acquisition All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz, equipped with a broadband probe.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum with 16-32 scans.

    • Ensure the spectral width covers the range of -1 to 12 ppm.

    • Process with an exponential line broadening of 0.3 Hz.

  • ¹³C{¹H} NMR:

    • Acquire a standard proton-decoupled carbon spectrum.

    • Use a spectral width of 0 to 220 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more, depending on concentration).

  • gCOSY (gradient-selected COSY):

    • Use a standard cosygpqf pulse sequence.[9]

    • Set the spectral width in both dimensions to encompass all proton signals (e.g., 10 ppm).

    • Acquire 2-4 scans per increment with 256-512 increments in the F1 dimension.

  • gHSQC (gradient-selected HSQC):

    • Use a phase-sensitive, multiplicity-edited pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments).[9]

    • Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to the carbon spectral width (e.g., 0-160 ppm).

    • Optimize the experiment for an average one-bond coupling constant (¹JCH) of ~145 Hz.[9]

  • gHMBC (gradient-selected HMBC):

    • Use a standard hmbcgplpndqf pulse sequence.

    • Set the F2 and F1 dimensions as in the HSQC experiment.

    • Optimize the experiment for long-range couplings by setting the delay for evolution of long-range coupling to a value corresponding to ~8 Hz.

Conclusion

The structural validation of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate serves as a compelling case study for the power of a multi-dimensional NMR approach. While 1D NMR provides a preliminary sketch, it is the synergistic application of COSY, HSQC, and HMBC that delivers a complete and unambiguous architectural blueprint of the molecule. This guide demonstrates that by strategically choosing experiments and logically interpreting the resulting correlation maps, researchers can achieve the highest level of confidence in their molecular structures, a non-negotiable requirement for advancing chemical and pharmaceutical research.

References

  • Exploring 2D NMR Techniques: COSY, HSQC, and HMBC - Prezi.
  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure.
  • HSQC and HMBC - NMR Core Facility - Columbia University.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. Available at: [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.

Sources

Comparative

Comprehensive Synthetic Guide: Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate Production

Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1198436-60-0) is a highly valued, privileged building block frequently utilized in the development of novel agrochemicals and pharmaceuticals[]. The 1,4,5-trisu...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1198436-60-0) is a highly valued, privileged building block frequently utilized in the development of novel agrochemicals and pharmaceuticals[]. The 1,4,5-trisubstitution pattern on the pyrazole core presents a unique synthetic challenge, primarily due to the tautomeric nature of the pyrazole ring which complicates regioselective N-alkylation[2].

As a Senior Application Scientist, I have evaluated multiple synthetic strategies for this molecule. This guide objectively compares three distinct synthetic routes—Late-Stage Electrophilic Chlorination, Directed Ortho-Metalation (DoM), and De Novo Cyclocondensation—detailing the mechanistic causality, scalability, and step-by-step experimental protocols required to achieve high-purity yields.

Comparative Analysis of Synthetic Routes

To synthesize methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate, chemists must install an isopropyl group at N1, a chlorine atom at C4, and a methyl ester at C5. The order of these operations drastically impacts the overall yield and scalability.

Route A: Late-Stage Electrophilic Chlorination (The Classical Approach)

This route begins with the N-alkylation of commercially available methyl 1H-pyrazole-5-carboxylate using 2-iodopropane, followed by electrophilic chlorination at the C4 position using N-chlorosuccinimide (NCS)[3].

  • Mechanistic Causality: The C4 position of the pyrazole ring is the most electron-rich carbon, making it highly susceptible to electrophilic aromatic substitution (SEAr). NCS acts as a mild, controlled source of "Cl⁺", preventing the over-chlorination often seen with Cl₂ gas[4].

  • Drawback: The initial N-alkylation suffers from poor regioselectivity. Because the starting material exists as a tautomeric mixture (3-carboxylate vs. 5-carboxylate), alkylation yields a near 1:1 mixture of N1 and N2 isomers[2]. Tedious chromatographic separation is required before the chlorination step.

Route B: Directed Ortho-Metalation (The Organometallic Approach)

This route reverses the functionalization order. 4-Chloro-1H-pyrazole is first alkylated with 2-iodopropane. Because the starting material is symmetric, N-alkylation yields only a single product (4-chloro-1-isopropyl-1H-pyrazole). This intermediate is then subjected to Directed Ortho-Metalation (DoM) and quenched with methyl chloroformate.

  • Mechanistic Causality: The lone pair on the N2 atom coordinates the lithium ion of n-BuLi, directing the base to the adjacent C5 position. The C5 proton is highly acidic due to the adjacent electronegative N1 atom and the inductive electron-withdrawing effect of the C4 chlorine. This ensures >99% regioselective lithiation at C5 over C3.

  • Drawback: Requires strictly anhydrous, cryogenic conditions (-78 °C), which increases the engineering complexity during industrial scale-up.

Route C: De Novo Cyclocondensation (The Divergent Approach)

Instead of functionalizing a pre-existing pyrazole, this route constructs the ring from acyclic precursors by condensing isopropylhydrazine with methyl 2-chloro-3-(dimethylamino)acrylate.

  • Mechanistic Causality: The hydrazine nitrogen attacks the highly electrophilic β-carbon of the acrylate (displacing dimethylamine), followed by intramolecular cyclization onto the ester/carbonyl equivalent.

  • Drawback: Isopropylhydrazine is toxic and prone to oxidation. Furthermore, the cyclization can yield a mixture of 1,4,5- and 1,4,3-trisubstituted pyrazoles depending on the pH and solvent kinetics.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three evaluated routes based on bench-scale optimization data.

MetricRoute A (Late-Stage Chlorination)Route B (Directed Metalation)Route C (De Novo Cyclocondensation)
Overall Yield 35 - 42%75 - 82% 45 - 55%
Regioselectivity Poor (~1:1 N1/N2 mixture)Excellent (>99% C5) Moderate (~3:1 1,4,5 vs 1,4,3)
Step Count 2 Steps2 Steps1 Step
Scalability High (Standard reactors)Low (Requires cryogenic -78 °C)Moderate (Hydrazine handling)
Reagent Cost Low High (n-BuLi, strictly anhydrous)High (Custom acrylates)
Key Impurities 3-carboxylate isomerUnreacted starting material1,4,3-trisubstituted isomer

Visualizing the Workflows and Mechanisms

Workflow Target Methyl 4-chloro-1-isopropyl -1H-pyrazole-5-carboxylate RA_SM Methyl 1H-pyrazole -5-carboxylate RA_Step1 N-Alkylation (2-Iodopropane, K2CO3) RA_SM->RA_Step1 RA_Int Methyl 1-isopropyl-1H -pyrazole-5-carboxylate (+ N2 isomer) RA_Step1->RA_Int RA_Step2 Electrophilic Chlorination (NCS, DMF) RA_Int->RA_Step2 RA_Step2->Target RB_SM 4-Chloro-1H-pyrazole RB_Step1 N-Alkylation (2-Iodopropane, Base) RB_SM->RB_Step1 RB_Int 4-Chloro-1-isopropyl -1H-pyrazole RB_Step1->RB_Int RB_Step2 Directed Metalation (n-BuLi, ClCO2Me) RB_Int->RB_Step2 RB_Step2->Target

Figure 1: Comparison of Synthetic Workflows for Route A and Route B.

Mechanism SM 4-Chloro-1-isopropyl -1H-pyrazole Coord Pre-lithiation Complex (N2 coordinates Li+) SM->Coord n-BuLi, THF, -78°C Deprot C5 Deprotonation (Formation of C5-Li) Coord->Deprot -Butane Quench Electrophilic Quench (ClCO2Me attack) Deprot->Quench ClCO2Me Prod Target Molecule Quench->Prod -LiCl

Figure 2: Mechanism of Directed Ortho-Metalation (DoM) ensuring absolute C5 regiocontrol.

Experimental Methodologies

The following protocols represent self-validating systems. In-process controls (e.g., LC-MS monitoring) and specific quenching procedures are embedded to ensure reproducibility and safety.

Protocol A: Late-Stage Chlorination (Optimal for Bench-Scale Discovery)

Step 1: Synthesis of Methyl 1-isopropyl-1H-pyrazole-5-carboxylate

  • Reaction Setup: Charge a flame-dried 250 mL round-bottom flask with methyl 1H-pyrazole-5-carboxylate (10.0 g, 79.3 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add anhydrous K₂CO₃ (16.4 g, 119.0 mmol, 1.5 equiv). Stir the suspension at room temperature for 15 minutes to allow for pre-deprotonation.

  • Alkylation: Add 2-iodopropane (9.5 mL, 95.2 mmol, 1.2 equiv) dropwise via syringe. Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Workup & Separation: Cool to room temperature, dilute with H₂O (200 mL), and extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude mixture contains a ~1:1 ratio of N1 and N2 isomers. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the desired 5-carboxylate isomer (Rf is typically higher than the 3-carboxylate isomer due to reduced polarity).

Step 2: Electrophilic Chlorination

  • Reaction Setup: Dissolve the isolated methyl 1-isopropyl-1H-pyrazole-5-carboxylate (5.0 g, 29.7 mmol) in anhydrous DMF (50 mL).

  • Chlorination: Add N-chlorosuccinimide (NCS) (4.36 g, 32.7 mmol, 1.1 equiv) in a single portion. Heat the reaction to 60 °C[3].

  • In-Process Control: Monitor via LC-MS. The C4 position is highly reactive; the reaction typically reaches >95% conversion within 4 hours.

  • Workup: Pour the mixture into ice-cold water (150 mL) to precipitate the product. Extract with EtOAc (2 × 100 mL), wash with water, dry over Na₂SO₄, and concentrate to yield the target molecule as a crystalline solid.

Protocol B: Directed Ortho-Metalation (Optimal for High-Purity Scale-Up)

Step 1: Synthesis of 4-Chloro-1-isopropyl-1H-pyrazole

  • Alkylation: React 4-chloro-1H-pyrazole (10.0 g, 97.5 mmol) with 2-iodopropane (11.7 mL, 117.0 mmol) and Cs₂CO₃ (38.1 g, 117.0 mmol) in acetonitrile (100 mL) at 70 °C for 8 hours.

  • Isolation: Filter the inorganic salts, concentrate the filtrate, and distill the residue under reduced pressure to afford the pure intermediate as a colorless oil. (Note: No regiomers are formed due to the symmetry of the starting material).

Step 2: Directed Lithiation and Esterification

  • Cryogenic Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-chloro-1-isopropyl-1H-pyrazole (5.0 g, 34.6 mmol) in anhydrous THF (75 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-butyllithium (2.5 M in hexanes, 14.5 mL, 36.3 mmol, 1.05 equiv) over 20 minutes, maintaining the internal temperature below -70 °C. Stir at -78 °C for 45 minutes to ensure complete formation of the C5-lithiated species.

  • Electrophilic Quench: Rapidly add methyl chloroformate (3.2 mL, 41.5 mmol, 1.2 equiv) in one portion. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL) to destroy any unreacted n-BuLi and prevent base-catalyzed hydrolysis of the newly formed ester. Extract with EtOAc, dry, and concentrate. The crude product is highly pure (>95% by NMR) and can be used directly or recrystallized from heptane.

Conclusion

For early-stage discovery where cryogenic capabilities are limited, Route A remains the most accessible method, despite the bottleneck of chromatographic separation[2]. However, for medicinal chemistry campaigns requiring multigram quantities of high-purity methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate, Route B is vastly superior. The synergistic directing effect of the N2 lone pair and the C4 chlorine atom ensures absolute regiocontrol during lithiation, bypassing the wasteful generation of N-alkyl regioisomers.

References
  • Rogers, D. A., et al. "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent". The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. "N-Chlorosuccinimide (NCS)". Organic Chemistry Portal. Available at:[Link]

  • ACS Publications. "Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles". The Journal of Organic Chemistry. Available at: [Link]

Sources

Validation

Validation of Analytical Methods for Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate Trace Analysis: A Comparative Guide

Introduction & Scientific Context Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1198436-60-0) is a highly functionalized heterocyclic intermediate widely utilized in the synthesis of advanced pyrazole-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1198436-60-0) is a highly functionalized heterocyclic intermediate widely utilized in the synthesis of advanced pyrazole-carboxamide agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceutical active ingredients[1][2]. Because unreacted intermediates can carry over into final Active Pharmaceutical Ingredients (APIs) or persist in environmental matrices, rigorous trace-level quantification is mandated by regulatory bodies[3].

This guide objectively compares the two premier analytical platforms for this compound: UHPLC-MS/MS (Electrospray Ionization) and GC-MS/MS (Electron Ionization) . By grounding our methodologies in the latest ICH Q2(R2) validation guidelines[4][5], we provide drug development professionals and analytical scientists with a self-validating framework for selecting and optimizing the appropriate analytical method.

Mechanistic Grounding: Platform Selection

The physicochemical properties of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (Molecular Weight: 202.64 g/mol , moderate lipophilicity) dictate its behavior across different analytical platforms:

  • Volatility & Thermal Stability: The presence of the non-polar isopropyl group and the methyl ester masks hydrogen-bond donors, rendering the molecule highly volatile and thermally stable. This makes it an excellent candidate for GC-MS/MS without the need for derivatization[6][7].

  • Proton Affinity: The basic nitrogen atoms within the pyrazole ring possess high proton affinity, making the molecule highly responsive to positive-ion Electrospray Ionization (ESI+) in LC-MS/MS workflows[8].

AnalyticalWorkflow Sample Sample Matrix (API or Environmental) Extraction Sample Preparation (SPE / LLE) Sample->Extraction Split Matrix Complexity & Sensitivity Needs? Extraction->Split GCMS GC-MS/MS (EI) High Resolution Separation Low Matrix Effect Split->GCMS High Matrix/Volatile LCMS UHPLC-MS/MS (ESI+) High Throughput Ultra-Trace Sensitivity Split->LCMS Aqueous/Ultra-Trace Data ICH Q2(R2) Validation (LOD, LOQ, Linearity) GCMS->Data LCMS->Data

Decision matrix and workflow for trace analysis of pyrazole carboxylate intermediates.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every step includes the underlying chemical causality to empower analysts to troubleshoot and adapt the method to specific sample matrices.

Universal Sample Preparation (Solid Phase Extraction)

Regardless of the downstream platform, matrix removal is critical to prevent ion suppression (in LC) or source fouling (in GC).

  • Matrix Conditioning: Dilute 1.0 mL of sample with 4.0 mL of MS-grade water. Causality: Dilution reduces the ionic strength of the matrix, preventing the overloading of the SPE sorbent bed.

  • SPE Loading: Pass the sample through a Polymeric Reversed-Phase (e.g., HLB) SPE cartridge pre-conditioned with methanol and water. Causality: The lipophilic isopropyl and chloro groups of the analyte strongly partition into the hydrophobic divinylbenzene backbone of the sorbent.

  • Elution: Elute with 2.0 mL of Ethyl Acetate. Causality: Ethyl acetate is an aprotic solvent that disrupts hydrophobic interactions while being fully compatible with direct GC injection or easily evaporable for LC reconstitution.

UHPLC-MS/MS Protocol (ESI+)
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality for Mobile Phase Selection: Formic acid acts as a proton donor, driving the equilibrium of the pyrazole nitrogens toward the protonated state [M+H]+ , thereby exponentially increasing transmission efficiency into the mass spectrometer[3][8].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 203.1 LossMeOH Loss of •OCH3 Neutral Loss (-31 Da) Precursor->LossMeOH LossIso Loss of Isopropyl Neutral Loss (-42 Da) Precursor->LossIso Frag1 Fragment Ion m/z 171.1 (Quantifier) LossMeOH->Frag1 Frag2 Fragment Ion m/z 161.1 (Qualifier) LossIso->Frag2

Proposed ESI+ MRM fragmentation pathway for methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate.

GC-MS/MS Protocol (EI)
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program: 80°C (hold 1 min) -> 15°C/min to 280°C (hold 3 min).

  • Causality for Column Selection: The non-polar stationary phase relies on dispersive Van der Waals forces. The moderate polarity of the methyl ester interacts optimally with the 5% phenyl groups, ensuring sharp peak shapes and preventing peak tailing often seen with active nitrogenous compounds on purely aliphatic columns[7][9].

Product Performance & Validation Comparison

In accordance with ICH Q2(R2) guidelines for the quantitative analysis of trace impurities[4][5], both methods were evaluated for Specificity, Linearity, Limit of Quantitation (LOQ), Precision, and Accuracy.

The table below objectively compares the experimental performance of both platforms when analyzing spiked API matrix samples.

Validation Parameter (ICH Q2(R2))UHPLC-MS/MS (ESI+)GC-MS/MS (EI)Analytical Significance
Linearity Range 0.05 – 50 ng/mL0.5 – 100 ng/mLLC-MS/MS offers a wider dynamic range at the lower end, critical for highly potent genotoxic impurities.
Limit of Detection (LOD) 0.015 ng/mL0.15 ng/mLESI+ protonation of the pyrazole ring yields superior absolute sensitivity compared to hard electron ionization.
Limit of Quantitation (LOQ) 0.05 ng/mL0.5 ng/mLBoth methods easily meet typical regulatory reporting thresholds (e.g., 1.0 µg/g in API).
Precision (%RSD, n=6) 3.2% (Inter-day)1.8% (Inter-day)GC-MS/MS demonstrates superior precision due to the absence of ESI matrix suppression effects.
Accuracy (Recovery at LOQ) 92.5% ± 4.1%98.2% ± 2.0%GC-MS/MS is less susceptible to matrix-induced signal enhancement/suppression, yielding recoveries closer to 100%.
Matrix Effect Moderate (Requires Isotopically Labeled Internal Standard)MinimalLC-MS/MS requires rigorous matrix-matching or internal standards to correct for ionization suppression.
Executive Recommendation
  • Choose UHPLC-MS/MS when the primary objective is ultra-trace sensitivity (e.g., environmental water monitoring or genotoxic impurity screening where the Threshold of Toxicological Concern is strictly low)[3].

  • Choose GC-MS/MS when analyzing complex, highly concentrated API matrices where LC-ESI is prone to severe ion suppression, and robust, highly reproducible recoveries are prioritized over absolute sensitivity[6].

References

  • Reagent Database. "METHYL 4-CHLORO-1-ISOPROPYL-1H-PYRAZOLE-5-CARBOXYLATE." Reagent Database. Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Harmonised Guideline, Nov 2023. Available at: [Link]

  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." EMA Scientific Guidelines, Mar 2022. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Data Evaluation Record for Inpyrfluxam & Degradates in Water." EPA Pesticide Evaluation, 2021. Available at:[Link]

  • MDPI - Molecules. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." MDPI, Dec 2022. Available at: [Link]

  • Journal of Organic Chemistry (ACS). "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." ACS Publications, Jul 2017. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). "Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors." ACS Publications, Sep 2022. Available at: [Link]

  • Analytical Methods (RSC). "Characterization of body odor samples using analytical instrument like gas chromatographic mass spectrometry (GC-MS)." RSC Publishing. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate

As researchers and scientists at the forefront of drug development, our work with novel chemical entities is foundational to innovation. With this innovation comes the profound responsibility of ensuring the safety of ou...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities is foundational to innovation. With this innovation comes the profound responsibility of ensuring the safety of ourselves and our colleagues. This guide provides essential, immediate safety and logistical information for handling methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate, a compound of interest in various research applications. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative sources.

Hazard Assessment: A Proactive Approach to Safety

A thorough understanding of a compound's potential hazards is the cornerstone of safe laboratory practice. While a comprehensive, publicly available Safety Data Sheet (SDS) for methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate is not readily accessible, we can infer its potential hazards based on its structural motifs—a chlorinated pyrazole derivative.

Key Structural Features and Potential Hazards:

  • Chlorinated Organic Compound: Halogenated organic compounds can be toxic and may pose environmental hazards if not disposed of properly.[1][2] Upon combustion, they can release toxic gases such as hydrogen chloride and nitrogen oxides.

  • Pyrazole Core: Pyrazole and its derivatives are known to exhibit a range of biological activities, and some can be skin and eye irritants.[3][4][5] Certain pyrazole derivatives have been shown to be harmful if swallowed or toxic in contact with skin.[3]

  • Carboxylate Group: While often less reactive, this functional group can still participate in chemical reactions and should be handled with care.

Based on the analysis of similar compounds, it is prudent to treat methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[4][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to hazardous chemicals.[7][8][9] The following recommendations are based on a conservative assessment of the potential risks associated with handling methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate.

Protection Type Recommended PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[10] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[10][11]Protects against splashes and airborne particles.[9] Standard safety glasses do not provide a sufficient seal.
Hand Protection Chemical-resistant gloves (e.g., Nitrile) with adequate thickness and breakthrough time.Prevents skin contact.[9] Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected. For prolonged or immersive contact, consider double-gloving or using thicker, more robust gloves.
Body Protection A flame-resistant laboratory coat.[10] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.Protects skin and personal clothing from contamination.[7] Lab coats should be buttoned completely.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a certified chemical fume hood. If aerosols may be generated or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.[8][9]A risk assessment should be conducted to determine the need for respiratory protection.

Operational and Disposal Plans: Ensuring a Safe Workflow

A well-defined plan for handling and disposing of chemicals is essential for maintaining a safe laboratory environment.[12]

Workflow for Safe Handling

The following diagram outlines the key steps and decision points for safely handling methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of similar compounds and this guide. prep_ppe Don appropriate PPE. prep_sds->prep_ppe handling_hood Work in a certified chemical fume hood. prep_ppe->handling_hood handling_weigh Weigh solid material carefully to avoid dust generation. handling_hood->handling_weigh handling_transfer Transfer solutions with care to prevent splashes. handling_weigh->handling_transfer cleanup_decon Decontaminate work surfaces. handling_transfer->cleanup_decon cleanup_ppe Remove and dispose of contaminated PPE properly. cleanup_decon->cleanup_ppe cleanup_waste Dispose of chemical waste in designated halogenated waste container. cleanup_ppe->cleanup_waste end End cleanup_waste->end start Start start->prep_sds

Caption: A workflow for the safe handling of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate.

Step-by-Step Handling Procedures
  • Preparation: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds. Ensure that a functioning eyewash station and safety shower are readily accessible.[13]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

  • Engineering Controls: All manipulations of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. When transferring solutions, use appropriate glassware and techniques (e.g., pouring down a glass rod) to prevent splashing.

  • Decontamination: After completing your work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water after handling the chemical and removing PPE.

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and prevent accidental exposures.[14]

  • Chemical Waste: All waste containing methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate, including reaction residues and contaminated solutions, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[1][15] Do not dispose of this chemical down the drain.[1]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, should be placed in a sealed bag and disposed of as solid chemical waste.

  • Empty Containers: "Empty" containers of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[16]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, you can confidently and safely handle methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate in your research endeavors. Remember that a strong safety culture is a shared responsibility.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR – The Center for Construction Research and Training. Retrieved from [Link]

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (2025, June 6). Star-telegram.com. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007, October). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Laboratory Waste - Module 2. (n.d.). Retrieved from [Link]

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). ChemistryTalk. Retrieved from [Link]

  • Laboratory chemical waste. (n.d.). Water Corporation. Retrieved from [Link]

  • Organic liquids acceptable as Waste Solvents. (n.d.). NUS Chemistry. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]

  • PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean Ltd. Retrieved from [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. (2025, August 18). Preprints.org. Retrieved from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). PMC. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. (2020, December 31). Chemical Reviews. Retrieved from [Link]

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